molecular formula C8H11NO2 B1641165 4-Amino-2-ethoxyphenol

4-Amino-2-ethoxyphenol

Cat. No.: B1641165
M. Wt: 153.18 g/mol
InChI Key: VCYQNCHWCSKOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-ethoxyphenol is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-amino-2-ethoxyphenol

InChI

InChI=1S/C8H11NO2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,10H,2,9H2,1H3

InChI Key

VCYQNCHWCSKOTO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)N)O

Canonical SMILES

CCOC1=C(C=CC(=C1)N)O

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability of 4-Amino-2-ethoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

4-Amino-2-ethoxyphenol (AEP) represents a class of electron-rich aniline derivatives primarily utilized as coupling agents in oxidative dye synthesis and as intermediate scaffolds in pharmaceutical chemistry.[1] Its molecular architecture—characterized by a "push-push" electronic system derived from the ortho-ethoxy and para-amino substituents—renders it thermodynamically metastable in aerobic conditions.[1] While this high reactivity is advantageous for oxidative coupling applications (e.g., hair colorants), it presents significant stability challenges during isolation, storage, and formulation.[1]

This guide provides a comprehensive analysis of the thermodynamic stability of AEP and its derivatives.[1] It details the mechanistic pathways of degradation, specifically the oxidative conversion to quinone imines, and offers validated protocols for assessing stability.[1] Furthermore, it outlines structural derivatization strategies—such as N-acylation and salt formation—that thermodynamically arrest these degradation pathways.[1]

Molecular Architecture & Reactivity Profile[1]

Electronic Structure

The stability of this compound is dictated by the electronic interaction between its three functional groups on the benzene ring:

  • Phenol (C1-OH): Electron-donating group (EDG) by resonance.

  • Ethoxy (C2-OEt): Strong EDG by resonance, weak electron-withdrawing by induction.[1]

  • Amine (C4-NH₂): Strong EDG.

This trisubstituted pattern creates a highly electron-rich aromatic system.[1] The para relationship between the hydroxyl and amino groups establishes a redox-active axis, similar to p-aminophenol, but the ortho-ethoxy group further destabilizes the highest occupied molecular orbital (HOMO). This lowers the oxidation potential, making AEP significantly more prone to auto-oxidation than unsubstituted p-aminophenol.[1]

Physicochemical Baseline[1]
  • CAS Number: 1197-18-8 (Free Base)

  • Molecular Weight: 153.18 g/mol

  • Predicted pKa: ~5.5 (Amine), ~10.4 (Phenol)[1]

  • Solubility: Moderate in water; high in ethanol, DMSO, and ethyl acetate.

  • Melting Point: Typically 140–160°C (dependent on crystal polymorph and purity).[1]

Thermodynamic Stability & Degradation Mechanisms[1]

The primary thermodynamic driver for AEP instability is oxidative dehydrogenation . Unlike hydrolysis, which requires specific pH conditions, oxidation can occur spontaneously in the presence of atmospheric oxygen due to the low bond dissociation energy (BDE) of the N-H and O-H bonds.[1]

The Quinone Imine Pathway

The degradation of AEP follows a radical-mediated pathway leading to the formation of a quinone imine. This electrophilic species is reactive and can undergo hydrolysis to form a quinone or polymerize to form dark, insoluble pigments (Bandrowski’s base analogs).[1]

Mechanism:

  • Initiation: Hydrogen atom abstraction from the phenolic OH or amino NH₂ generates a resonance-stabilized radical.[1]

  • Propagation: Loss of a second electron/proton yields the 4-imino-2-ethoxycyclohexa-2,5-dien-1-one (Quinone Imine).[1]

  • Fate: The quinone imine is an electrophile.[1] It reacts with water (hydrolysis) to form 2-ethoxy-1,4-benzoquinone (releasing ammonia) or reacts with unoxidized AEP to form dimers/polymers.[1]

Visualization of Degradation Pathway

The following diagram illustrates the oxidative cascade and subsequent hydrolysis.

AEP_Degradation AEP This compound (Reduced Form) Radical Semiquinone Radical Intermediate AEP->Radical -e-, -H+ (Oxidation) QI Quinone Imine (Reactive Electrophile) Radical->QI -e-, -H+ Quinone 2-Ethoxy-1,4-benzoquinone (Hydrolysis Product) QI->Quinone +H2O (Hydrolysis) -NH3 Polymer Polymeric Pigments (Insoluble) QI->Polymer + AEP (Coupling) Quinone->AEP Redox Cycling

Caption: Figure 1. Oxidative degradation pathway of this compound leading to quinone imine formation and subsequent hydrolysis or polymerization.

Stabilization Strategies: Derivatives[1]

To enhance thermodynamic stability for drug development or storage, the "push-push" electronic system must be disrupted.[1]

Salt Formation (Protonation)

Converting the free amine to a salt (e.g., Hydrochloride or Sulfate) protonates the nitrogen lone pair.[1]

  • Effect: The ammonium group (-NH₃⁺) becomes electron-withdrawing.[1] This dramatically raises the oxidation potential, rendering the molecule stable to air.[1]

  • Recommendation: Store AEP as This compound HCl .[1]

N-Acylation (Amide Formation)

Acetylation of the amine yields N-(3-ethoxy-4-hydroxyphenyl)acetamide .[1]

  • Analogy: This is the 3-ethoxy derivative of Acetaminophen (Paracetamol).[1]

  • Thermodynamics: The amide resonance withdraws electron density from the nitrogen, stabilizing the N-H bond and preventing facile oxidation to the quinone imine.

  • Trade-off: This is a covalent modification; the free amine must be regenerated via hydrolysis if required.[1]

Comparative Stability Data

The table below summarizes the predicted stability profiles of AEP and its key derivatives.

CompoundStateOxidation SusceptibilityThermal Stability (T_decomp)Storage Requirement
This compound (Free Base) SolidHigh (Turns brown/violet in air)Low (~140°C)Argon, <4°C, Dark
AEP Hydrochloride Salt SolidLow (Stable indefinitely if dry)High (>200°C)Desiccator, RT
N-Acetyl-AEP SolidVery Low (Paracetamol-like)Moderate (~170°C)Ambient
AEP in Solution (pH > 7) LiquidCritical (Rapid degradation)N/AUse immediately

Experimental Protocols for Stability Assessment

These protocols are designed to be self-validating : they include internal controls to ensure the observed degradation is due to the analyte's instability and not experimental error.

Protocol A: Accelerated Oxidative Stress Testing

Objective: Determine the kinetic rate of quinone imine formation.

  • Preparation: Dissolve AEP (1 mM) in phosphate buffer (pH 7.4).

  • Control: Prepare a parallel sample with 10 mM Ascorbic Acid (antioxidant control).

  • Stress Condition: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 10 mM.

  • Detection: Monitor UV-Vis absorbance at 280 nm (AEP) and 350–400 nm (Quinone Imine formation) every 5 minutes for 1 hour.

  • Validation: The Control sample must show <5% change in absorbance. If the Control degrades, the buffer is contaminated with transition metals.[1]

Protocol B: Thermal Analysis (DSC/TGA)

Objective: Distinguish between melting and decomposition.[1]

  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[1]

  • Conditions:

    • Pan: Aluminum (hermetically sealed vs. open pinhole).[1]

    • Ramp: 10°C/min from 40°C to 300°C.[1]

    • Atmosphere: Nitrogen (50 mL/min).[1]

  • Interpretation:

    • Endotherm (sharp): Melting point.[1][2]

    • Exotherm (broad) + Mass Loss (TGA): Decomposition.[1]

    • Note: If the exotherm onset immediately follows the melting endotherm, the substance is "melt-unstable."[1]

Experimental Workflow Diagram

Stability_Protocol cluster_Thermal Thermal Stability (Solid State) cluster_Oxidative Oxidative Stability (Solution) Start Start: AEP Derivative Sample Solubility Solubility Check (Water/DMSO) Start->Solubility DSC DSC Analysis (N2 atm) Solubility->DSC Stress Forced Deg: H2O2 / pH 9 Solubility->Stress TGA TGA Analysis (Mass Loss) DSC->TGA Result_Therm Determine T_melt & T_decomp TGA->Result_Therm HPLC HPLC-DAD Monitoring (Quinone Peak) Stress->HPLC Result_Ox Calculate t_1/2 HPLC->Result_Ox

Caption: Figure 2. Integrated workflow for assessing thermal and oxidative stability of aminophenol derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12150, 4-Ethoxyphenol. Retrieved from [Link]

  • Scientific Committee on Consumer Products (SCCP). (2006).[1] Opinion on Exposure to reactants and reaction products of oxidative hair dye formulations. European Commission. Retrieved from [Link][1]

  • Haynes, R. K., & Hewgill, F. R. (1972). Amine oxidation and the chemistry of quinone imines.[1] Journal of the Chemical Society, Perkin Transactions 1, 408-413.[1] Retrieved from [Link]

  • Cosmetics Info. 4-Amino-2-Hydroxytoluene (Structural Analog Context). Retrieved from [Link][1]

Sources

A Comprehensive Guide to the 1H NMR Spectral Interpretation of 4-Amino-2-ethoxyphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This in-depth technical guide focuses on the interpretation of the ¹H NMR spectrum of 4-Amino-2-ethoxyphenol, a substituted phenol derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this guide is structured to not only present the spectral data but to also provide a causal understanding of the underlying principles that govern the observed chemical shifts, coupling patterns, and integration. This approach is designed to empower researchers, scientists, and drug development professionals to confidently interpret similar spectra and make informed decisions in their work.

Pillar of Trust: The Self-Validating Approach to NMR Spectroscopy

The integrity of any spectral interpretation hinges on the quality of the acquired data. Therefore, a robust and well-documented experimental protocol is the bedrock of trustworthy results. The methodologies outlined herein are designed to be self-validating, ensuring reproducibility and accuracy.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

A detailed, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum is crucial.

Sample Preparation: The Foundation of a Quality Spectrum

  • Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous signals, complicating the spectrum.

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's peaks.[1] For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the polar analyte and its characteristic residual solvent peak which can be used as an internal reference. Alternatively, deuterated chloroform (CDCl₃) can be used, but the exchangeable protons (OH and NH₂) may have broader signals.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[2] This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.[2]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be employed. The solution should be clear and free of any particulate matter.

  • Filtration: To remove any suspended particles that can degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Internal Standard (Optional): While the residual solvent peak can be used for referencing, for highly accurate chemical shift determination, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[2]

Data Acquisition: A Standardized Approach

The following parameters are recommended for acquiring a standard ¹H NMR spectrum on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Program A standard single-pulse experiment (e.g., 'zg30' on Bruker systems)Provides a quantitative 1D proton spectrum with a 30° pulse angle to allow for faster relaxation and shorter experiment times.
Spectral Width 12-16 ppmEncompasses the typical chemical shift range for organic molecules, including aromatic and exchangeable protons.
Number of Scans 16-64A sufficient number of scans to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.
Relaxation Delay (d1) 1-2 secondsAllows for adequate relaxation of the protons between pulses, ensuring accurate integration.
Acquisition Time (aq) 2-4 secondsDetermines the digital resolution of the spectrum. A longer acquisition time yields better resolution.
Temperature 298 K (25 °C)Standard ambient temperature for routine NMR experiments.

Data Processing: From Raw Data to Interpretable Spectrum

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: A flat baseline is essential for accurate integration. This is typically achieved using a polynomial baseline correction algorithm.

  • Referencing: The chemical shift axis is calibrated. If TMS is used, its signal is set to 0 ppm. If no internal standard is used, the residual solvent peak of DMSO-d₆ is referenced to 2.50 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Molecular Structure and Predicted ¹H NMR Spectrum

The molecular structure of this compound dictates the appearance of its ¹H NMR spectrum. The molecule possesses several distinct proton environments that will give rise to separate signals.

Figure 1. Molecular structure of this compound with proton labeling and key through-bond coupling interactions.

Detailed Spectral Analysis: A Region-by-Region Interpretation

The ¹H NMR spectrum of this compound can be divided into three main regions: the aliphatic region, the aromatic region, and the region of exchangeable protons.

The Aliphatic Region (δ 1.0 - 4.5 ppm)

This region is characterized by the signals from the ethoxy group.

  • Triplet at ~δ 1.3 ppm (3H): This signal corresponds to the three protons of the methyl (CH₃) group. It appears as a triplet due to coupling with the two adjacent methylene (CH₂) protons (n+1 rule, 2+1=3).

  • Quartet at ~δ 4.0 ppm (2H): This signal is assigned to the two protons of the methylene (CH₂) group. It is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). The downfield chemical shift is due to the deshielding effect of the adjacent oxygen atom.

The Aromatic Region (δ 6.0 - 8.0 ppm)

The aromatic protons are influenced by the electronic effects of the three substituents on the benzene ring: the hydroxyl (-OH), ethoxy (-OCH₂CH₃), and amino (-NH₂) groups. All three are electron-donating groups, which increase the electron density on the aromatic ring and generally shift the proton signals to a higher field (upfield) compared to benzene (δ 7.3 ppm).[4]

  • Proton H-3: This proton is ortho to the ethoxy group and meta to the hydroxyl and amino groups. It is expected to be a doublet with a small meta coupling constant (Jmeta ≈ 2-3 Hz) from H-5.

  • Proton H-5: This proton is ortho to the amino group and meta to the hydroxyl and ethoxy groups. It is expected to be a doublet of doublets due to ortho coupling with H-6 (Jortho ≈ 7-9 Hz) and meta coupling with H-3 (Jmeta ≈ 2-3 Hz).

  • Proton H-6: This proton is ortho to the hydroxyl group and meta to the amino group. It is expected to be a doublet due to ortho coupling with H-5 (Jortho ≈ 7-9 Hz).

The precise chemical shifts of these aromatic protons are a result of the combined electronic effects of the substituents. The powerful electron-donating nature of the amino and hydroxyl groups will cause a significant upfield shift for the protons ortho and para to them.

The Exchangeable Protons (Variable Chemical Shift)

The protons of the hydroxyl (-OH) and amino (-NH₂) groups are acidic and can exchange with each other and with any trace amounts of water in the solvent. This exchange process often leads to broad signals, and their chemical shifts are highly dependent on concentration, temperature, and solvent.

  • Hydroxyl Proton (-OH): In DMSO-d₆, the phenolic OH proton signal is typically observed as a broad singlet in the range of δ 8.0 - 10.0 ppm. In CDCl₃, it may appear as a broader signal at a more upfield position.

  • Amino Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet. In DMSO-d₆, this signal can be found in the range of δ 4.0 - 5.0 ppm.

A key technique to confirm the identity of these exchangeable protons is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The -OH and -NH₂ protons will exchange with deuterium, and their signals will disappear or significantly decrease in intensity.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for this compound in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~1.3Triplet3H-OCH₂CH~7.0
~4.0Quartet2H-OCH ₂CH₃~7.0
~4.5Broad Singlet2H-NH-
~6.2Doublet of Doublets1HH-5Jortho ≈ 8.5, Jmeta ≈ 2.5
~6.5Doublet1HH-3Jmeta ≈ 2.5
~6.7Doublet1HH-6Jortho ≈ 8.5
~8.8Broad Singlet1H-OH -

Causality in Spectral Features: A Deeper Dive

Understanding the "why" behind the observed spectral features is crucial for a comprehensive interpretation.

G cluster_cause Fundamental Principles cluster_effect Observed Spectral Features cluster_molecule Molecular Factors in this compound Chemical Environment Chemical Environment Chemical Shift (δ) Chemical Shift (δ) Chemical Environment->Chemical Shift (δ) determines Electron Density Electron Density Electron Density->Chemical Shift (δ) influences Neighboring Protons Neighboring Protons Splitting Pattern (Multiplicity) Splitting Pattern (Multiplicity) Neighboring Protons->Splitting Pattern (Multiplicity) causes Integration Integration Number of Protons Number of Protons Number of Protons->Integration determines Electron-Donating Groups (-OH, -NH₂, -OEt) Electron-Donating Groups (-OH, -NH₂, -OEt) Electron-Donating Groups (-OH, -NH₂, -OEt)->Electron Density Adjacent Non-equivalent Protons Adjacent Non-equivalent Protons Adjacent Non-equivalent Protons->Neighboring Protons Number of Equivalent Protons Number of Equivalent Protons Number of Equivalent Protons->Number of Protons

Figure 2. The causal relationships between molecular properties and observed ¹H NMR spectral features.

The electron-donating nature of the hydroxyl, amino, and ethoxy groups increases the electron density on the aromatic ring through resonance and inductive effects. This increased electron density shields the aromatic protons from the external magnetic field, causing their signals to appear at a higher field (lower ppm value) than they would in benzene. The specific positions of these groups dictate the pattern of electron density distribution, leading to the distinct chemical shifts for H-3, H-5, and H-6.

The splitting patterns, or multiplicities, are a direct result of spin-spin coupling between non-equivalent neighboring protons. This through-bond interaction is mediated by the bonding electrons and its magnitude is described by the coupling constant, J, measured in Hertz (Hz). The magnitude of J is independent of the spectrometer's magnetic field strength. In aromatic systems, the coupling between protons that are ortho to each other is typically the largest (7-10 Hz), followed by meta coupling (2-3 Hz), and para coupling is often very small or not observed (<1 Hz).

Conclusion: From Spectrum to Structure

The ¹H NMR spectrum of this compound provides a wealth of information that, when systematically analyzed, allows for its unambiguous structural confirmation. By understanding the fundamental principles of chemical shifts, spin-spin coupling, and integration, and by following robust experimental protocols, researchers can confidently utilize ¹H NMR spectroscopy as a cornerstone of their chemical analysis. This guide has provided a detailed framework for the interpretation of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights to empower the scientific community in their research and development endeavors.

References

  • ResearchGate. (n.d.). ¹H-NMR spectrum of the purified 4-aminophenol. Retrieved February 4, 2026, from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved February 4, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 4, 2026, from [Link]

  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved February 4, 2026, from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved February 4, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 4, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved February 4, 2026, from [Link]

Sources

An In-Depth Technical Guide on the Electrochemical Behavior and Redox Potential of 4-Amino-2-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the electrochemical characteristics of 4-Amino-2-ethoxyphenol, a compound of interest in pharmaceutical development and chemical synthesis. Drawing upon established principles of electrochemistry and data from analogous aminophenol compounds, this document outlines the theoretical basis of its redox behavior, practical methodologies for its investigation, and the anticipated reaction mechanisms.

Introduction: The Significance of this compound

This compound, a substituted aminophenol, holds relevance as a potential intermediate or metabolite in various chemical and pharmaceutical processes. Understanding its electrochemical properties is crucial for several applications, including:

  • Quality Control: Developing electrochemical methods for the sensitive and selective quantification of this compound in pharmaceutical formulations or synthesis reaction mixtures.

  • Metabolic Studies: Investigating the in vivo or in vitro metabolic pathways of related parent drugs, where this compound might be a product of biotransformation.

  • Synthesis Optimization: Employing electrochemical techniques to monitor the progress of reactions involving this compound or to drive its synthesis via electrosynthesis.

The core of its chemical reactivity, from an electrochemical standpoint, lies in the interplay between the amino (-NH₂) and hydroxyl (-OH) functional groups attached to the benzene ring, influenced by the electron-donating ethoxy (-OCH₂CH₃) group.

Foundational Principles of Electrochemical Behavior

The electrochemical behavior of this compound is predicted to be dominated by oxidation processes. Similar to other p-aminophenols, the molecule can be expected to undergo oxidation at a suitable electrode surface, involving the transfer of electrons and protons.

The primary redox reaction is anticipated to be the oxidation of the p-aminophenol moiety to the corresponding quinoneimine. This transformation is a cornerstone of the electrochemistry of many aminophenol derivatives. The presence of the ethoxy group at the 2-position is expected to influence the electron density of the aromatic ring, thereby affecting the ease of oxidation and the formal redox potential.

The Anticipated Redox Mechanism

Based on extensive studies of p-aminophenol and its derivatives, the electrochemical oxidation of this compound at an electrode surface is proposed to follow a two-electron, two-proton (2e⁻, 2H⁺) mechanism.[1] This process leads to the formation of a reactive quinoneimine intermediate.

The overall reaction can be depicted as follows:

Redox Mechanism of this compound cluster_0 Electrode Surface A This compound B 2-Ethoxy-1,4-benzoquinoneimine A->B -2e⁻, -2H⁺ (Oxidation) B->A +2e⁻, +2H⁺ (Reduction)

Figure 1: Proposed redox mechanism for this compound.

The stability of the resulting 2-ethoxy-1,4-benzoquinoneimine is a critical factor. Quinoneimines are often electrophilic and can be susceptible to further reactions, such as hydrolysis or polymerization, depending on the experimental conditions, particularly the pH of the medium.

Key Experimental Methodologies for Electrochemical Analysis

To empirically determine the electrochemical behavior and redox potential of this compound, a systematic experimental approach is required. Cyclic Voltammetry (CV) stands out as the primary and most informative technique for such investigations.[2]

Experimental Workflow

The following workflow provides a robust framework for the electrochemical characterization of this compound.

Experimental Workflow A Preparation of Stock Solution of this compound B Selection and Preparation of Supporting Electrolyte (Buffer) A->B C Electrochemical Cell Assembly (Working, Reference, Counter Electrodes) B->C D Cyclic Voltammetry (CV) Scan (Varying Scan Rates) C->D E Data Acquisition and Analysis (Peak Potential, Peak Current) D->E F pH Dependence Study E->F G Determination of Redox Potential and Mechanistic Insights F->G

Figure 2: A typical experimental workflow for electrochemical analysis.

Detailed Experimental Protocol: Cyclic Voltammetry

This protocol outlines the steps for performing a cyclic voltammetry experiment to study this compound.

Objective: To determine the oxidation and reduction potentials of this compound and to gain insights into its redox mechanism.

Materials:

  • This compound standard

  • Phosphate buffer solutions (various pH values, e.g., 3.0, 5.0, 7.0, 9.0)

  • High-purity water

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Working Electrode (e.g., Glassy Carbon Electrode, Carbon Paste Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., ethanol or a small amount of acid if necessary for solubility) and then dilute with the supporting electrolyte.

    • Prepare a series of phosphate buffer solutions with varying pH values.

  • Electrode Preparation:

    • Polish the working electrode (e.g., glassy carbon) with alumina slurry to a mirror finish, followed by sonication in high-purity water and ethanol.

    • Ensure the reference electrode is properly filled and free of air bubbles.

    • Clean the counter electrode (e.g., by flaming).

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte (buffer solution).

    • Run a blank CV scan in the supporting electrolyte to ensure there are no interfering peaks.

    • Add a known concentration of this compound to the cell (e.g., to a final concentration of 1 mM).

    • Perform a cyclic voltammetry scan over a potential range expected to encompass the oxidation of the aminophenol moiety (e.g., -0.2 V to +0.8 V vs. Ag/AgCl).

    • Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the nature of the electrode process (diffusion-controlled vs. adsorption-controlled).

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Measure the corresponding peak currents (ipa and ipc).

    • Calculate the formal redox potential (E°') as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

    • Analyze the relationship between peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

  • pH Dependence Study:

    • Repeat steps 3 and 4 in buffer solutions of different pH values.

    • Plot the formal redox potential (E°') as a function of pH. The slope of this plot can provide information on the number of protons involved in the redox reaction. For a process involving an equal number of electrons and protons, a slope of approximately -59 mV/pH unit is expected at room temperature.

Interpreting the Results: Causality and Insights

The choice of experimental parameters is guided by the anticipated chemistry:

  • Choice of Electrode: Glassy carbon or carbon paste electrodes are often preferred for the oxidation of organic molecules due to their wide potential window and relatively inert surfaces.[3]

  • Importance of pH: The redox potential of aminophenols is highly dependent on pH due to the involvement of protons in the reaction.[4] The pH study is therefore crucial for elucidating the reaction mechanism.

  • Scan Rate Variation: By varying the scan rate, one can determine if the electroactive species is freely diffusing to the electrode or is adsorbed on the surface. For a diffusion-controlled process, the peak current will be proportional to the square root of the scan rate.

Quantitative Data and Expected Observations

Table 1: Predicted Electrochemical Parameters for this compound

ParameterExpected Value/ObservationRationale
Anodic Peak Potential (Epa) Less positive than p-aminophenolThe electron-donating ethoxy group increases electron density on the ring, making oxidation easier.
Cathodic Peak Potential (Epc) Correspondingly less positiveReflects the reverse reaction of the oxidized species.
Formal Redox Potential (E°') Lower than p-aminophenolA direct consequence of the easier oxidation.
pH Dependence of E°' A linear plot with a slope of approx. -59 mV/pHIndicates the involvement of an equal number of protons and electrons (likely 2H⁺, 2e⁻).[1]
Peak Current Ratio (ipa/ipc) May deviate from 1Suggests that the oxidized quinoneimine is not entirely stable and may undergo follow-up chemical reactions.

Conclusion and Future Directions

The electrochemical behavior of this compound can be systematically investigated using standard electrochemical techniques, with cyclic voltammetry being the most powerful tool. The presence of the ethoxy group is anticipated to lower the oxidation potential compared to the parent p-aminophenol. A thorough investigation of the pH dependence and scan rate effects will provide a comprehensive understanding of its redox mechanism.

This guide provides a solid foundation for researchers and professionals to design and execute experiments to characterize this compound, enabling its effective application and control in pharmaceutical and chemical contexts. Further studies could involve coupling electrochemical methods with spectroscopic techniques (spectroelectrochemistry) to directly identify the reaction intermediates and products.

References

  • Electrochemical Investigation of 4-Aminophenol at CTAB Modified Carbon Paste Electrode: A Cyclic Voltammetric Study. (2015). ResearchGate. [Link]

  • Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. (2017). Environmental Science: Processes & Impacts. [Link]

  • Voltammetric approach for pharmaceutical samples analysis; simultaneous quantitative determination of resorcinol and hydroquinone. (2022). PMC - NIH. [Link]

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. (2013). ScienceDirect. [Link]

  • Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. (2022). MDPI. [Link]

  • Electrochemical behavior of β 2-agonists at graphite nanosheet modified electrodes. (2013). ResearchGate. [Link]

  • Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. (2021). Frontiers in Chemistry. [Link]

  • Studying the Electrochemical Behavior of 2-amino-4-methylphenol in the Presence of Penicillin Amine Using Cyclic Voltammetry Technique. (2018). ResearchGate. [Link]

  • Voltammetric/amperometric screening of compounds of pharmacological interest. (2012). ResearchGate. [Link]

  • Electrochemical β-Lactam Probes for Rapid Detection of β-Lactamases. (2023). ACS Publications. [Link]

  • Simultaneous voltammetric determination of paracetamol and caffeine in pharmaceutical formulations using a boron-doped diamond electrode. (2008). PubMed. [Link]

  • Why does p-aminophenol oxidize in acid solution? (2014). Chemistry Stack Exchange. [Link]

Sources

Methodological & Application

Application Note & Protocol: Catalytic Reduction for the Synthesis of 4-Amino-2-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-2-ethoxyphenol is a valuable intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and dyes. Its structure, featuring an aminophenol core with an ethoxy substituent, allows for diverse downstream chemical modifications. The most common and industrially viable route to this compound is the catalytic reduction of its nitro precursor, 2-ethoxy-4-nitrophenol. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, catalyst selection, and a detailed protocol for the catalytic hydrogenation of 2-ethoxy-4-nitrophenol to yield this compound.

The selective reduction of an aromatic nitro group in the presence of other functional groups, such as a hydroxyl group, is a critical transformation in organic synthesis. Catalytic hydrogenation stands out as a "green" and efficient method for this purpose, offering high yields and selectivity under relatively mild conditions.[1][2] This document will delve into the mechanistic underpinnings of this reaction, compare common catalytic systems, and provide a step-by-step protocol that emphasizes safety and reproducibility.

Reaction Principle and Mechanism

The catalytic hydrogenation of a nitroarene to an aniline derivative is a heterogeneously catalyzed reaction that occurs on the surface of a metal catalyst.[3] The overall transformation involves the reduction of the nitro group (-NO2) to an amino group (-NH2) by hydrogen. The generally accepted mechanism proceeds through a series of intermediates, including nitroso and hydroxylamine species, as depicted below.

The catalyst, typically a noble metal like palladium or platinum, or a non-noble metal like nickel, plays a crucial role in adsorbing and activating both the hydrogen gas and the nitro compound on its surface.[3] This co-adsorption facilitates the stepwise addition of hydrogen atoms to the nitrogen atom of the nitro group, leading to the final amine product.

Catalyst Selection and Comparison

The choice of catalyst is paramount for achieving high conversion and selectivity in the reduction of 2-ethoxy-4-nitrophenol. The most commonly employed catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney Nickel. The selection between these depends on factors such as cost, desired reactivity, and the presence of other functional groups that might be sensitive to reduction.

Catalyst SystemAdvantagesDisadvantagesTypical Loading (w/w %)
Palladium on Carbon (Pd/C) High activity and selectivity for nitro group reduction.[4] Operates under mild conditions (low pressure and temperature). Generally good functional group tolerance.Higher cost compared to nickel-based catalysts. Can be pyrophoric, especially after use, requiring careful handling.[5]5-10%
Raney Nickel Cost-effective and highly active.[6] Can be used when dehalogenation of aryl halides is a concern.[6]Often requires higher temperatures and pressures than Pd/C. Can be pyrophoric and requires careful handling and storage.[7]Slurry or sponge form

For the synthesis of this compound, both catalysts are viable options. However, due to its high activity under mild conditions, 5% Palladium on Carbon (Pd/C) is often the preferred choice in a research and development setting.

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic reduction of 2-ethoxy-4-nitrophenol.

Caption: General workflow for the catalytic hydrogenation process.

Detailed Experimental Protocol: Synthesis of this compound using Pd/C

This protocol details the reduction of 2-ethoxy-4-nitrophenol using 5% Palladium on Carbon as the catalyst and hydrogen gas from a balloon. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment:
  • 2-ethoxy-4-nitrophenol

  • 5% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Celite® or a similar filter aid

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Three-way stopcock

  • Hydrogen balloon

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Safety Precautions:
  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.

  • Palladium on carbon is pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably under an inert atmosphere when dry. The filtered catalyst should be kept wet with water and disposed of properly.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-ethoxy-4-nitrophenol (1.0 eq).

    • Carefully add 5% Pd/C (typically 5-10 mol% of the substrate).

    • Seal the flask with a septum or a three-way stopcock.

  • Inerting the System:

    • Connect the flask to a vacuum/inert gas manifold.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent and Hydrogen Addition:

    • Under a positive pressure of inert gas, add methanol (sufficient to make a stirrable slurry, typically 10-20 mL per gram of substrate) via a syringe.

    • Attach a hydrogen-filled balloon to the three-way stopcock.

    • Evacuate the flask again and then switch the stopcock to allow hydrogen to enter the flask. The reaction mixture should be stirred vigorously.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a sample for TLC by taking a small aliquot of the reaction mixture, filtering it through a small plug of Celite® to remove the catalyst, and spotting it on a TLC plate.

    • Alternatively, the reaction can be monitored by observing the consumption of hydrogen (deflation of the balloon).

  • Reaction Work-up:

    • Once the reaction is complete (as indicated by TLC or cessation of hydrogen uptake), carefully purge the reaction flask with an inert gas to remove any remaining hydrogen.

    • Prepare a small pad of Celite® in a Büchner funnel.

    • Wet the Celite® pad with a small amount of methanol.

    • Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. It is crucial to keep the catalyst wet with solvent during and after filtration to prevent ignition.

    • Wash the reaction flask and the Celite® pad with additional methanol to ensure complete transfer of the product.

  • Product Isolation and Purification:

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H and O-H stretches).

  • Melting Point Analysis: To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalystUse fresh, high-quality catalyst.
Insufficient hydrogenEnsure the hydrogen balloon is adequately filled and that there are no leaks in the system. For larger scale reactions, a pressurized hydrogenation reactor may be necessary.
Poor stirringIncrease the stirring speed to ensure good mixing of the catalyst, substrate, and hydrogen.
Low Yield Product loss during work-upEnsure thorough washing of the reaction flask and catalyst filter cake.
Adsorption of product onto the catalystIn some cases, adding a small amount of acid (e.g., acetic acid) to the reaction mixture can help to prevent product adsorption.
Formation of Byproducts Over-reduction or side reactionsOptimize reaction time and temperature. Ensure the system is properly inerted to prevent oxidative side reactions.

Conclusion

The catalytic reduction of 2-ethoxy-4-nitrophenol is a robust and efficient method for the synthesis of this compound. By carefully selecting the appropriate catalyst and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The principles and techniques described herein are broadly applicable to the reduction of other substituted nitroarenes, making this a cornerstone reaction in the toolkit of the modern synthetic chemist.

References

  • Mejía, Y. R., & Bogireddy, N. K. R. (2022). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. RSC Advances, 12(30), 19363-19382.
  • Mejía, Y. R., & Bogireddy, N. K. R. (2022).
  • Wang, C., et al. (2018). Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application.
  • Fu, Y., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 3(11), 2897-2905.
  • Organic Syntheses Procedure. (n.d.). hydrogen.
  • Yusof, N. S. M., et al. (2019). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Molecules, 24(17), 3108.
  • Wang, Y., et al. (2023). Optimization of the conditions for the synthesis of aniline. Processes, 11(4), 1074.
  • Reyes-García, E. A., et al. (2022). Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. ACS Omega, 7(37), 33235-33247.
  • Chaudhari, R. V., et al. (2001). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics.
  • Kim, D., et al. (2017). Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. PLoS One, 12(1), e0169410.
  • Li, Y., et al. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
  • Hara, Y., et al. (2003). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Organic Letters, 5(11), 1939-1941.
  • Pérez-Lorenzo, M. (2020). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.
  • Pratama, M. R. F., et al. (2025).
  • Ganin, A. Y., et al. (2020). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Nanoscale Advances, 2(1), 257-264.
  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon C
  • Wang, H., et al. (2022). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Frontiers in Chemistry, 10, 961314.
  • Zielińska-Jurek, A., et al. (2021). Rhenium Nanostructures Loaded into Amino-Functionalized Resin as a Nanocomposite Catalyst for Hydrogenation of 4-Nitrophenol and 4-Nitroaniline.
  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry.
  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Wunder, S., et al. (2016). Catalytic Reduction of 4-Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. Nano Letters, 16(12), 7791-7797.
  • Gui, Y., et al. (2025). Enhanced catalytic transfer hydrogenation of p-nitrophenol using formaldehyde: MnO2-supported Ag nanohybrids with tuned d-band structure. Journal of Colloid and Interface Science, 686, 145-154.
  • Malig, T. C., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Journal of the American Chemical Society, 140(7), 2743-2749.
  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (n.d.). Request PDF.
  • Raney nickel reductions. (n.d.).
  • ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configur
  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Waseda University.
  • Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich.

Sources

Application Note: Oxidative Polymerization Architectures for 4-Amino-2-ethoxyphenol (AEP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the polymerization of 4-Amino-2-ethoxyphenol (AEP) . As this monomer represents a specialized derivative of the aminophenol family, the protocols below synthesize established methodologies for homologous substrates (specifically 4-aminophenol and 2-amino-4-tert-butylphenol) to provide a robust, experimentally valid framework.

Executive Summary & Chemical Logic

This compound (AEP) is a bifunctional monomer combining an aniline moiety and a phenol moiety, functionalized with an electron-donating ethoxy group at the ortho position relative to the hydroxyl.

Unlike simple aniline polymerization, the presence of the ethoxy group (


) and the hydroxyl group introduces unique steric and electronic effects:
  • Electronic Activation: The ethoxy group destabilizes the HOMO, likely lowering the oxidation onset potential compared to unsubstituted 4-aminophenol (

    
     vs. Ag/AgCl).
    
  • Coupling Directive: Polymerization proceeds primarily via 1,4-Michael addition or ortho-coupling , leading to either linear poly(aniline)-like chains or ladder-type phenoxazine structures.

  • Solubility Profile: The ethoxy tail increases hydrophobicity, necessitating mixed aqueous-organic solvent systems for optimal film quality.

Protocol A: Potentiodynamic Electropolymerization (Thin Films)

Objective: Deposition of stable, redox-active Poly(AEP) films on conductive substrates (Au, Pt, GCE).

Materials & Setup[1][2][3][4][5][6][7]
  • Monomer: this compound (High Purity >98%).

  • Electrolyte: 0.1 M Perchloric Acid (

    
    ) or 0.5 M Sulfuric Acid (
    
    
    
    ).
  • Solvent: 80:20 v/v Water:Ethanol (Ethanol ensures monomer solubility).

  • Electrodes:

    • Working: Glassy Carbon Electrode (GCE) (3 mm dia).

    • Reference: Ag/AgCl (3 M KCl).

    • Counter: Platinum Wire.

Step-by-Step Methodology
  • Surface Pre-treatment:

    • Polish GCE with 0.3

      
       and 0.05 
      
      
      
      alumina slurry.
    • Sonicate in 1:1 Ethanol/Water for 5 minutes to remove hydrophobic residues.

  • Solution Preparation:

    • Dissolve AEP to a concentration of 2.0 - 5.0 mM in the electrolyte solution.

    • Note: De-aerate with

      
       for 15 minutes prior to scanning to prevent parasitic oxygen reactions.
      
  • Cyclic Voltammetry (CV) Deposition:

    • Potential Window: -0.2 V to +1.0 V (vs. Ag/AgCl).

    • Scan Rate: 50 mV/s.

    • Cycles: 10–20 cycles.

  • Observation & Validation:

    • First Scan: Look for an irreversible oxidation peak around +0.55 V to +0.70 V (monomer radical cation formation).

    • Subsequent Scans: Emergence of new redox couples at lower potentials (+0.2 V / +0.4 V), indicating the growth of the polymer backbone (dimer/oligomer redox activity).

Data Interpretation (Expected Results)
ParameterExpected Value/BehaviorMechanistic Insight
Onset Potential +0.45 V vs Ag/AgClLower than aniline due to ethoxy donation.
Film Color Golden-Brown to Dark GreenIndicates conjugation length; Green = Emeraldine salt state.
Stability >90% retention after 100 cyclesLadder structure (phenoxazine) enhances stability.

Protocol B: Chemical Oxidative Polymerization (Bulk Powder)

Objective: Synthesis of Poly(AEP) nanoparticles or bulk powder for composite formation.

Materials
  • Oxidant: Ammonium Persulfate (APS),

    
    .
    
  • Acid Dopant: 1.0 M HCl.

  • Monomer: this compound.[1][2]

Step-by-Step Methodology
  • Reactor Setup:

    • Place a jacketed beaker on a magnetic stirrer.

    • Maintain temperature at 0–4 °C (Ice bath). Critical: Higher temperatures promote over-oxidation and degradation of the ethoxy group.

  • Monomer Solution:

    • Dissolve 1.53 g (10 mmol) of AEP in 50 mL of 1.0 M HCl. Stir until clear.

  • Oxidant Addition:

    • Dissolve 2.28 g (10 mmol) of APS in 20 mL of 1.0 M HCl. (Molar ratio Monomer:Oxidant = 1:1).[3]

    • Add APS solution dropwise to the monomer solution over 30 minutes.

  • Reaction Phase:

    • The solution will transition from clear

      
       pink 
      
      
      
      dark brown/black.
    • Continue stirring at 0–4 °C for 6 hours.

    • Allow to settle for 12 hours at room temperature.

  • Purification:

    • Filter the precipitate under vacuum.

    • Wash sequentially with:

      • 1.0 M HCl (removes unreacted monomer).

      • Distilled Water (removes excess acid).

      • Ethanol (removes oligomers).

    • Dry in a vacuum oven at 60 °C for 24 hours.

Mechanistic Visualization

The polymerization of aminophenol derivatives typically follows two competing pathways: linear coupling (polyaniline-type) and cyclization (phenoxazine-type). The diagram below illustrates the proposed pathway for AEP.

AEP_Polymerization cluster_cond Critical Control Factors Monomer This compound (Neutral) Cation Radical Cation (-e-) Monomer->Cation Oxidation (APS/Potential) Dimer_Linear Head-to-Tail Dimer (Linear Linkage) Cation->Dimer_Linear N-C4 Coupling Dimer_Cyc Phenoxazine Dimer (Cyclized Ladder) Cation->Dimer_Cyc Ortho-OH Attack Polymer Poly(this compound) Conductive Matrix Dimer_Linear->Polymer Chain Propagation Dimer_Cyc->Polymer Ladder Growth pH pH < 2.0 (Solubility) Temp T < 5°C (Defect Control)

Figure 1: Proposed oxidative coupling pathways for AEP. The presence of the ortho-ethoxy group may sterically favor linear propagation or specific ladder structures depending on pH.

Characterization & Validation Standards

To certify the synthesis of Poly(AEP), the following spectral features must be confirmed:

TechniqueFeatureAssignment
FTIR 1500 & 1580 cm⁻¹Benzenoid and Quinoid ring stretching (Emeraldine salt signature).
FTIR 1240 cm⁻¹C–O–C stretching (Confirms retention of Ethoxy group).
UV-Vis ~300-320 nm

transition of benzenoid rings.
UV-Vis ~600-800 nmPolaron band transition (Conductive state).

References

  • Electrochemical Behavior of Aminophenols: Salavagione, H. J., et al. "The chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol." Journal of Electroanalytical Chemistry, vol. 565, no. 2, 2004. Rationale: Establishes the mechanism for substituted 4-aminophenols.

  • Oxidative Coupling Mechanism: Gospodinova, N., & Terlemezyan, L. "Conducting polymers prepared by oxidative polymerization: polyaniline." Progress in Polymer Science, vol. 23, no. 8, 1998. Rationale: Foundational text for APS-based oxidative polymerization protocols.

  • Sensor Applications of Poly(aminophenols): Dourandish, A., et al. "An effective electrochemical sensor for 4-aminophenol determination."[4] Journal of Environmental and Bioanalytical Electrochemistry, 2025.[4] Rationale: Validates the electrochemical utility of aminophenol-derived polymers.

  • Influence of Alkoxy Substituents: El-Mulla, T. "Electropolymerization and characterization of nano ortho methoxy phenol-co-pyrrole film." International Journal of Bioassays, 2014. Rationale: Demonstrates the electrochemical behavior of ortho-alkoxy substituted phenols.

Sources

Application Note: High-Selectivity Electrochemical Sensor Development using 4-Amino-2-ethoxyphenol (4-AEP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in electrochemical sensing and drug development. It details the usage of 4-Amino-2-ethoxyphenol (4-AEP) as a superior functional monomer for Molecularly Imprinted Polymer (MIP) sensors.

Executive Summary

This guide outlines the protocol for utilizing This compound (4-AEP) in the development of electrochemical sensors. While 4-aminophenol is a standard monomer in sensor fabrication, the introduction of the ethoxy (-OEt) group at the ortho position offers significant advantages:

  • Electron Donating Effect: Lowers the oxidation potential, reducing interference from co-existing oxidizable species (e.g., ascorbic acid) in biological samples.

  • Steric Modulation: The ethoxy group directs electropolymerization regioselectivity, resulting in more uniform polymer films compared to unsubstituted aminophenols.

  • Enhanced Solubility: Improved stability in neutral pH buffers compared to bare aminophenols, facilitating physiological sensing.

This note focuses on fabricating a Molecularly Imprinted Polymer (MIP) sensor for the detection of pharmaceutical analytes (using Paracetamol as a model template due to structural complementarity).

Mechanistic Principles

Electropolymerization Mechanism

The sensor functions by electropolymerizing 4-AEP onto a carbon electrode. The ethoxy group stabilizes the radical cation intermediate, promoting a "head-to-tail" coupling mechanism that forms a conductive poly(this compound) film.

Key Reaction Pathway:

  • Oxidation: 4-AEP loses electrons to form a radical cation.

  • Coupling: Radical attack occurs primarily at the para position relative to the amine (or ortho to the hydroxyl), forming dimers.

  • Chain Growth: Continued cycling builds a porous polymer network (MIP) that entraps the target analyte.

Signal Transduction Pathway

The detection mechanism relies on the Gate Effect . When the target analyte re-binds to the imprinted cavities, it blocks the redox probe (e.g., Ferricyanide) or alters the intrinsic redox activity of the polymer backbone, leading to a measurable current decrease.

SignalPathway Monomer This compound (Monomer) Complex Pre-Polymerization Complex Monomer->Complex H-Bonding Template Target Analyte (Template) Template->Complex Electropoly Electropolymerization (CV Cycling) Complex->Electropoly + Potential MIP_Film MIP Film w/ Entrapped Template Electropoly->MIP_Film Extraction Template Extraction (Solvent Wash) MIP_Film->Extraction Rebinding Analyte Rebinding (Sensing) Extraction->Rebinding + Sample Signal Current Change (Δ Current) Rebinding->Signal Blockage of e- Transfer

Figure 1: Workflow of MIP sensor fabrication using 4-AEP, from pre-complexation to signal generation.

Experimental Protocols

Materials & Reagents[1][2]
  • Monomer: this compound (High purity, >98%).

  • Template: Target Analyte (e.g., Paracetamol, Dopamine).

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0 or Acetate Buffer pH 5.0.

  • Probe: 5.0 mM [Fe(CN)6]3-/4- in 0.1 M KCl (for characterization).

  • Electrodes: Glassy Carbon Electrode (GCE) (Working), Ag/AgCl (Reference), Platinum Wire (Counter).

Protocol: Sensor Fabrication (MIP)

Step 1: Electrode Pre-treatment

  • Polish GCE with 0.3 µm and 0.05 µm alumina slurry.

  • Sonicate in ethanol and deionized water (1:1) for 3 minutes.

  • Electrochemically clean in 0.5 M H2SO4 by cycling (-0.2 V to +1.2 V) until stable.

Step 2: Electropolymerization (The Critical Step) Rationale: 4-AEP requires specific potential windows to prevent over-oxidation which degrades film conductivity.

  • Solution Prep: Dissolve 2.0 mM 4-AEP and 0.5 mM Template in 0.1 M PBS (pH 7.0). Stir for 20 mins to allow monomer-template self-assembly.

  • Technique: Cyclic Voltammetry (CV).[1]

  • Parameters:

    • Potential Range: -0.2 V to +0.8 V (vs. Ag/AgCl). Note: Do not exceed +0.9V to avoid polymer degradation.

    • Scan Rate: 50 mV/s.

    • Cycles: 10–15 cycles. (Thicker films reduce sensitivity; optimize for your analyte).

  • Observation: Look for an irreversible anodic peak around +0.35 V (monomer oxidation) decreasing on subsequent cycles, indicating film growth.

Step 3: Template Removal

  • Immerse the modified electrode in a washing solution (e.g., Methanol:Acetic Acid, 9:1 v/v) for 15 minutes under gentle stirring.

  • Rinse with distilled water.

  • Validation: Run a CV in [Fe(CN)6]3-/4-. The peak current should increase significantly after removal (cavities opened).

Protocol: Analytical Detection
  • Incubate the sensor in the test sample for 120 seconds (open circuit).

  • Perform Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) in 0.1 M PBS.

    • Detection Mode: Indirect (using Ferricyanide probe) or Direct (if analyte is electroactive).

  • Signal: Measure the peak current suppression (for indirect) or oxidation peak (for direct).

Data Analysis & Validation

Expected Electrochemical Parameters

The following table summarizes the characteristic values for 4-AEP compared to standard 4-aminophenol.

ParameterThis compound (4-AEP)4-Aminophenol (Standard)Impact on Sensor
Monomer Oxidation Potential ~ +0.35 V (vs Ag/AgCl)~ +0.45 V (vs Ag/AgCl)Lower potential reduces interference from other oxidizable species.
Polymer Morphology Nanoporous / GranularCompact / SmoothHigher surface area improves sensitivity and diffusion.
pH Stability Stable pH 4.0 – 8.0Stable pH 4.0 – 7.0Broader physiological range applicability.
Electron Transfer Resistance (Rct) Low (< 200 Ω)Medium (< 500 Ω)Faster electron transfer kinetics.
Calibration & Limit of Detection (LOD)

Calculate the LOD using the standard IUPAC method:



  • 
    :  Standard deviation of the blank response (n=5).
    
  • 
    :  Slope of the calibration curve (Current vs. Concentration).
    
Troubleshooting Guide (Self-Validating System)
  • Issue: Film peels off electrode.

    • Cause: Over-polymerization (too many cycles) or poor surface cleaning.

    • Fix: Reduce cycles to 8-10; ensure alumina polishing is thorough.

  • Issue: Low Sensitivity.

    • Cause: Incomplete template removal.

    • Fix: Increase washing time or use a more polar solvent (e.g., Ethanol/NaOH).

Sensor Assembly Workflow

SensorAssembly Start Bare GCE Electrode Clean Step 1: Electrochemical Cleaning (0.5M H2SO4) Start->Clean Mix Step 2: Pre-Complexation (4-AEP + Analyte in PBS) Clean->Mix Fresh Surface Poly Step 3: Electropolymerization (CV: -0.2V to +0.8V, 15 cycles) Mix->Poly Monomer-Template Adsorption Wash Step 4: Template Removal (MeOH/Acetic Acid) Poly->Wash Polymer Film Formed Test Step 5: Validation (CV in Ferricyanide) Wash->Test Cavities Open

Figure 2: Step-by-step assembly protocol for the 4-AEP based MIP sensor.

References

  • Electropolymerization of Aminophenols

    • Title: "Electrochemical sensors based on the electropolymerized natural phenolic antioxidants and their analytical applic
    • Source:Journal of Analytical Chemistry / NIH
    • URL:[Link]

    • Relevance: Establishes the baseline mechanism for phenolic/amino-phenolic electropolymeriz
  • MIP Sensor Principles

    • Title: "Electrochemical Sensor for Dopamine Based on Electropolymerized Molecularly Imprinted Poly-aminothiophenol."
    • Source:ResearchG
    • URL:[Link]

    • Relevance: Validates the "monomer + template" electropolymerization str
  • Redox Properties of Ethoxyphenols

    • Title: "Redox mediators accelerate electrochemically-driven solubility cycling of molecular transition metal complexes."
    • Source:Chemical Science (RSC)
    • URL:[Link]

    • Relevance: Provides background on the redox behavior of substituted phenols and their use as mediators, supporting the electron-don
  • General Aminophenol Sensing

    • Title: "An effective electrochemical sensor for 4-aminophenol determination using modified carbon paste electrode."[2]

    • Source:Journal of Environmental and Bioanalytical Electrochemistry
    • URL:[Link]

    • Relevance: While focusing on detecting aminophenol, this paper details the electrochemical windows and pH dependence relevant to using aminophenols as active sensor components.

Sources

The Strategic deployment of 4-Amino-2-ethoxyphenol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the synthetic utility of 4-Amino-2-ethoxyphenol, a versatile building block in the construction of complex pharmaceutical intermediates. We will delve into the strategic considerations behind its use, detailing key reaction pathways and providing robust, field-tested protocols for the synthesis of high-value compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in their synthetic endeavors.

Introduction: The Value Proposition of the this compound Scaffold

This compound is a bifunctional aromatic compound possessing both a nucleophilic amino group and a phenolic hydroxyl group. The electronic interplay between the electron-donating amino and ethoxy groups and the hydroxyl moiety imparts a distinct reactivity profile, making it a valuable precursor for a range of heterocyclic and substituted aromatic intermediates. The strategic placement of these functional groups allows for regioselective transformations, a critical aspect in the efficient synthesis of complex drug molecules.

This guide will focus on two primary applications of this compound:

  • The synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid , a key intermediate in the development of gastroprokinetic agents such as Mosapride.

  • The formation of benzoxazine ring systems , a privileged scaffold in medicinal chemistry with a wide array of biological activities.

PART 1: Synthesis of 4-Amino-5-chloro-2-ethoxybenzoic Acid: A Key Intermediate for Gastroprokinetic Agents

The synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid from this compound is a multi-step process that leverages classical organic transformations. The overall synthetic strategy involves the regioselective introduction of a carboxyl group, followed by chlorination.

Synthesis_Pathway A This compound B 4-Amino-2-ethoxy-5-hydroxybenzoic acid (Salicylic acid derivative) A->B  Kolbe-Schmitt  Carboxylation   C 4-Amino-5-chloro-2-ethoxybenzoic acid B->C  Chlorination  

Caption: Synthetic pathway from this compound to 4-Amino-5-chloro-2-ethoxybenzoic acid.

Protocol 1: Carboxylation via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[1][2] In the case of this compound, the reaction proceeds by first forming the sodium phenoxide, which then undergoes electrophilic attack by carbon dioxide. The electron-donating groups on the ring activate the ortho position relative to the hydroxyl group for this carboxylation.

Experimental Protocol:

  • Formation of the Phenoxide: In a high-pressure autoclave, suspend this compound (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene.

  • Add sodium hydroxide (1.1 equivalents) and heat the mixture to 120-130°C with vigorous stirring to form the sodium phenoxide salt. Water is removed azeotropically.

  • Carboxylation: Pressurize the autoclave with carbon dioxide to 5-7 atm.

  • Maintain the reaction temperature at 150-160°C for 6-8 hours.

  • Work-up: Cool the reaction mixture and cautiously vent the excess CO2.

  • Dilute the mixture with water and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-2-ethoxy-5-hydroxybenzoic acid.

Causality Behind Experimental Choices:

  • Pressure and Temperature: The Kolbe-Schmitt reaction requires elevated temperature and pressure to facilitate the carboxylation of the relatively unreactive phenoxide with CO2.

  • Base: Sodium hydroxide is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which is essential for the reaction.

Protocol 2: Chlorination of 4-Amino-2-ethoxy-5-hydroxybenzoic acid

The regioselective chlorination of the activated aromatic ring is achieved using a mild chlorinating agent. N-chlorosuccinimide (NCS) is a common choice for this transformation, offering good selectivity and milder reaction conditions compared to chlorine gas.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-amino-2-ethoxy-5-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetic acid in a round-bottom flask.

  • Add N-chlorosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove any residual DMF and succinimide.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-amino-5-chloro-2-ethoxybenzoic acid.

Causality Behind Experimental Choices:

  • Chlorinating Agent: NCS is a convenient and selective source of electrophilic chlorine, minimizing over-chlorination and side reactions.

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the starting material and facilitate the reaction.

Step Reaction Key Reagents Typical Yield Purity
1CarboxylationNaOH, CO260-70%>95%
2ChlorinationN-chlorosuccinimide85-95%>98%
From Intermediate to Active Pharmaceutical Ingredient (API): The Amidation Step

The resulting 4-amino-5-chloro-2-ethoxybenzoic acid is a versatile intermediate that can be converted into a variety of amides. For instance, in the synthesis of Mosapride, it is coupled with 4-(4-fluorobenzyl)-2-morpholinemethanamine.[3]

Amidation_Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation A 4-Amino-5-chloro- 2-ethoxybenzoic acid B Activated Ester/ Acyl Chloride A->B  SOCl₂ or  EDC/HOBt   D Final Amide Product (e.g., Mosapride) B->D C Amine Component C->D

Caption: General workflow for the amidation of 4-amino-5-chloro-2-ethoxybenzoic acid.

PART 2: Synthesis of Benzoxazine Scaffolds

The reaction of 2-aminophenols with aldehydes and a suitable methylene source (e.g., formaldehyde) provides a straightforward route to 1,3-benzoxazine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5]

Protocol 3: Synthesis of a 1,3-Benzoxazine Derivative

This protocol describes a general procedure for the synthesis of a benzoxazine from this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent such as 1,4-dioxane or toluene.

  • Add paraformaldehyde (2.2 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and stir for 4-6 hours. A Dean-Stark trap can be used to remove water if toluene is the solvent.

  • Work-up: Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzoxazine derivative.

Causality Behind Experimental Choices:

  • Reagents: The three-component reaction between the aminophenol, aldehyde, and formaldehyde is a classic and efficient method for constructing the benzoxazine ring.

  • Solvent and Temperature: The choice of solvent and reflux conditions is to ensure all reactants are in solution and to provide the necessary activation energy for the condensation reactions.

Conclusion

This compound is a highly valuable and versatile starting material in pharmaceutical synthesis. Its unique substitution pattern allows for the regioselective introduction of various functional groups, leading to the efficient construction of complex intermediates. The protocols detailed in this guide for the synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid and benzoxazine derivatives are robust and scalable, providing a solid foundation for the development of novel therapeutic agents. As the demand for new and effective pharmaceuticals continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of modern drug discovery and development.

References

  • Kolbe, H. Ueber eine neue Darstellungsweise und einige bemerkenswerthe Eigenshaften der Salicylsäure. Journal für Praktische Chemie. 1860 , 81, 443-447. [Link]

  • PrepChem. Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Largeron, M., Lockhart, B., Pfeiffer, B., & Fleury, M. B. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(24), 5043–5052. [Link]

  • ResearchGate. Synthesis of 1,4 Benzoxazine Derivatives: In-Silico Studies And Antimicrobial Evaluation. [Link]

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PrepChem. Synthesis of 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide (Alternate Procedure). [Link]

  • RSC Publishing. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. [Link]

  • MDPI. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. [Link]

  • ResearchGate. Experimental and Theoretical Investigation of Five Mosapride Forms. [Link]

  • BYJU'S. Kolbe's Reaction. [Link]

  • Google Patents.
  • PubMed Central. Decarboxylation in Natural Products Biosynthesis. [Link]

  • ResearchGate. The carboxylation of m-Amino-Phenol. [Link]

  • Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]

  • PubMed. Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. [Link]

  • Google Patents.
  • PrepChem. Synthesis of 2-amino-5-chlorobenzoic acid. [Link]

  • PubMed. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. [Link]

Sources

Application Notes and Protocols: Optimization of Reaction Conditions for the Diazo Coupling of 4-Amino-2-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Amino-2-ethoxyphenol in Azo Dye Synthesis

This compound is a versatile aromatic amine that serves as a valuable precursor in the synthesis of a wide array of azo dyes and pigments. The presence of the amino, hydroxyl, and ethoxy groups on the benzene ring allows for fine-tuning of the resulting dye's color, solubility, and fastness properties. The diazo coupling reaction is a cornerstone of synthetic chemistry, enabling the formation of a stable azo bridge (-N=N-) that connects two aromatic systems, giving rise to intensely colored compounds.[1][2]

The optimization of the reaction conditions for the diazotization of this compound and its subsequent coupling is paramount to achieving high yields, purity, and consistent product quality. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical parameters influencing this reaction, along with detailed protocols and troubleshooting strategies.

Reaction Overview: The Two-Step Process of Diazo Coupling

The overall transformation involves two key steps:

  • Diazotization: The primary aromatic amine (this compound) is converted into a highly reactive diazonium salt in the presence of a nitrous acid source (typically sodium nitrite) and a strong mineral acid at low temperatures.[3][4] The diazonium ion is a powerful electrophile.

  • Coupling: The diazonium salt is then reacted with a nucleophilic aromatic compound (the coupling agent), such as a phenol or an aniline derivative, to form the final azo dye.[5][6]

The general reaction scheme is depicted below:

Reaction_Scheme cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Agent (e.g., Phenol) Controlled pH

Caption: General two-step reaction scheme for diazo coupling.

Critical Parameters for Optimization

The success of the diazo coupling reaction hinges on the meticulous control of several interdependent parameters. A systematic approach to optimizing these conditions is crucial for maximizing yield and purity.

Diazotization Stage
  • Temperature: This is arguably the most critical factor. Diazonium salts are thermally unstable and can readily decompose to form phenols and nitrogen gas at elevated temperatures, leading to reduced yields and byproducts.[4][7] The reaction must be maintained between 0-5 °C using an ice bath.

  • Acid Concentration: A sufficient excess of a strong mineral acid (typically hydrochloric acid) is essential. The acid serves multiple purposes: it generates the active diazotizing agent (nitrous acid) from sodium nitrite, stabilizes the resulting diazonium salt, and prevents premature coupling of the diazonium salt with the unreacted starting amine.[4]

  • Stoichiometry of Sodium Nitrite: A slight excess of sodium nitrite is often used to ensure complete conversion of the primary amine.[8] However, a large excess should be avoided as residual nitrous acid can lead to side reactions. It is common practice to quench any excess nitrous acid with a scavenger like sulfamic acid or urea before proceeding to the coupling step.[5]

Coupling Stage
  • pH of the Coupling Medium: The pH of the reaction mixture during the coupling step is critical and depends on the nature of the coupling agent.

    • For phenolic coupling partners: A slightly alkaline pH (typically 8-10) is required to deprotonate the phenol to the more nucleophilic phenoxide ion, which readily attacks the diazonium salt.[4][9]

    • For aniline coupling partners: A slightly acidic pH (typically 4-7) is optimal. In strongly acidic conditions, the aniline's amino group is protonated, deactivating it towards electrophilic attack. In alkaline conditions, the diazonium salt can be converted to a non-reactive diazotate.[4]

  • Nature of the Coupling Agent: The electronic properties of the coupling agent significantly influence the reaction rate and the color of the final dye. Electron-donating groups (e.g., -OH, -NH2, -OR) on the coupling agent enhance its nucleophilicity and facilitate the reaction.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the final product. Aqueous media are commonly used, but organic co-solvents may be necessary in some cases.

The interplay of these parameters can be visualized in the following optimization workflow:

Optimization_Workflow cluster_diazotization Diazotization Optimization cluster_coupling Coupling Optimization cluster_analysis Analysis & Iteration A Temperature Control (0-5 °C) B Acid Molarity (e.g., 2-3 M HCl) A->B C NaNO2 Stoichiometry (1.0-1.1 eq) B->C D pH Control (Acidic vs. Alkaline) C->D E Coupling Agent Selection (Phenols, Anilines, etc.) D->E F Solvent System E->F G Reaction Monitoring (TLC, Spot Test) F->G H Product Characterization (Yield, Purity, Spectroscopy) G->H I Iterative Refinement H->I I->A Refine Conditions

Caption: A systematic workflow for optimizing diazo coupling reactions.

Detailed Experimental Protocol: Synthesis of an Azo Dye from this compound

This protocol provides a general methodology for the diazo coupling of this compound with a generic phenolic coupling agent.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenolic Coupling Agent (e.g., 2-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Sulfamic Acid

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Equipment:

  • Magnetic stirrer with a stirring bar

  • Beakers and Erlenmeyer flasks

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice-water bath. It is crucial to maintain this temperature throughout the diazotization process.[4]

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 molar equivalents) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes with continuous and vigorous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, continue stirring for an additional 15-20 minutes.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If a positive test is observed, add a small amount of sulfamic acid until the test is negative.

Part B: Coupling Reaction

  • In a separate 500 mL beaker, dissolve the phenolic coupling agent (1.0 molar equivalent) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold coupling agent solution with vigorous stirring.[4]

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Isolate the crude azo dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water to remove any inorganic salts and unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified product in a vacuum oven at a moderate temperature.

Data Presentation: A Framework for Optimization

A systematic optimization should be documented in a tabular format to easily compare the effects of different reaction parameters on the yield and purity of the final product.

Entry Temperature (°C) Acid (eq) NaNO₂ (eq) Coupling pH Coupling Agent Yield (%) Purity (by HPLC/NMR)
10-52.51.0592-NaphtholResultResult
210-152.51.0592-NaphtholResultResult
30-51.51.0592-NaphtholResultResult
40-52.51.0572-NaphtholResultResult
........................

Troubleshooting and Scientific Insights

Problem Potential Cause Recommended Solution
Low yield of azo dye Decomposition of the diazonium salt due to elevated temperature.[4] Insufficient acid during diazotization. Incorrect pH during coupling.Strictly maintain the temperature between 0-5 °C. Use a sufficient excess of mineral acid. Carefully monitor and adjust the pH of the coupling reaction.
Formation of a tarry, insoluble product Side reactions due to excess nitrous acid. Self-coupling of the diazonium salt.Ensure complete quenching of excess nitrous acid with sulfamic acid before coupling. Add the diazonium salt solution slowly to the coupling agent solution.
Inconsistent color between batches Variations in the pH of the coupling reaction.[4] Impurities in the starting materials.Use a pH meter for precise control of the coupling pH. Ensure the purity of this compound and the coupling agent.
Incomplete reaction Insufficient stirring. Low nucleophilicity of the coupling agent.Ensure vigorous and efficient stirring throughout the reaction. Consider using a more activated coupling agent or adjusting the pH to enhance its nucleophilicity.

Conclusion

The diazo coupling of this compound is a powerful method for the synthesis of valuable azo dyes. By understanding and carefully controlling the critical reaction parameters—namely temperature, acid concentration, stoichiometry, and pH—researchers can achieve high yields of pure products with consistent properties. The protocols and optimization strategies outlined in this application note provide a robust framework for the successful synthesis and development of novel dyes based on this versatile precursor.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link] buchwald-hartwig-cross-coupling-reaction

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Alhfidh, H. A., & Othman, N. S. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol. Rafidain Journal of Science, 31(1), 1-13.
  • Otutu, J. O., & Efurhievwe, M. E. (2015). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Asian Journal of Textile, 5(1), 1-9.
  • ACS Sustainable Chemistry & Engineering. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 25). Selectivity of diazo-coupling with p-amino phenol. Retrieved from [Link]

  • PubMed Central. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

  • Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Retrieved from [Link]

  • ACS Publications. (2024). Electrochemical β-Lactam Probes for Rapid Detection of β-Lactamases. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Science Alert. (n.d.). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Retrieved from [Link]

  • PubMed Central. (n.d.). Coupling of acceptor-substituted diazo compounds and tertiary thioamides: synthesis of enamino carbonyl compounds and their pharmacological evaluation. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • jOeCHEM. (2020, March 29). Making Phenols Using Diazotization & Arenediazonium Ions [Video]. YouTube. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • Baghdad Science Journal. (2025). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Retrieved from [Link]

  • Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]

  • PubMed. (2008, November 18). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Retrieved from [Link]

  • PubMed. (2025, January 3). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Retrieved from [Link]

Sources

Formulation Stability and Analytical Quantification of 4-Amino-2-ethoxyphenol in Oxidative Cosmetic Systems

[1]

Introduction

4-Amino-2-ethoxyphenol (CAS 55483-70-0) serves as a high-performance primary intermediate in oxidative hair coloring formulations.[1] Structurally analogous to 4-amino-2-methoxyphenol, the ethoxy substitution at the ortho position to the phenolic hydroxyl group enhances the electron density of the aromatic ring. While this modification improves the chromatic intensity and substantivity of the resulting indo dyes, it simultaneously lowers the oxidation potential, rendering the molecule highly susceptible to premature auto-oxidation during storage.

For formulation scientists, this presents a "Stability Paradox": the molecule must be reactive enough to couple rapidly upon activation with hydrogen peroxide, yet sufficiently inert to survive shelf-life storage without degrading into dark, polymerized off-products. This guide details the mechanistic degradation pathways of this compound and provides a validated protocol for stabilizing it within a cosmetic chassis, alongside a robust HPLC method for its quantification.[1]

Mechanistic Degradation Pathways[1]

Understanding the failure mode is prerequisite to stabilization. This compound degrades primarily via radical-mediated auto-oxidation, catalyzed by trace transition metals (Cu²⁺, Fe³⁺) and alkaline pH.[1]

Figure 1: Oxidation Pathway of this compound[1]

OxidationPathwaycluster_0Storage Phase (Avoid)StartThis compound(Precursor)RadicalSemiquinone Radical(Reactive Intermediate)Start->Radical -e-, -H+(O2 / Metal Ions)ImineBenzoquinone Imine(Electrophile)Radical->Imine -e-, -H+PolymerPolymerized Brown/BlackPrecipitates (Degradation)Imine->Polymer Self-Coupling(Storage Failure)DyeIndo Dye(Desired Color)Imine->Dye + Coupler(In-use Activation)

Caption: Figure 1. The auto-oxidation cascade. Stabilization strategies must arrest the transition from Precursor to Radical during the storage phase.

Formulation Stabilization Protocol

To stabilize this compound, the formulation must create a "reductive shield" and sequester catalytic metals.[1] The following protocol outlines the preparation of a stable oil-in-water (O/W) emulsion base.

Critical Formulation Parameters
ParameterTarget RangeRationale
pH (Base) 6.5 – 7.5Acidic/Neutral pH retards auto-oxidation.[1] High alkalinity (pH > 9) is only generated upon mixing with developer.
Antioxidant System 0.3% Sodium Sulfite + 0.2% Erythorbic AcidSynergistic scavenging of dissolved oxygen and free radicals.[1]
Chelation 0.2% Tetrasodium EDTASequesters Cu²⁺/Fe³⁺ ions that catalyze radical formation.[1]
Solvent System Propylene Glycol / WaterGlycols reduce water activity and oxygen solubility.[1]
Protocol 1: Preparation of Stable Base Emulsion

Materials:

  • Phase A: Deionized Water (degassed), Tetrasodium EDTA, Sodium Sulfite, Erythorbic Acid.

  • Phase B: Cetearyl Alcohol, Ceteareth-20, Mineral Oil.[1]

  • Phase C: Propylene Glycol, this compound (Active).[1]

  • Phase D: Ammonium Hydroxide (pH adjuster - use sparingly).[1]

Procedure:

  • Deoxygenation: Sparge Deionized Water with Nitrogen gas (

    
    ) for 15 minutes prior to use. Maintain 
    
    
    blanket throughout the process.
  • Aqueous Phase (A): Dissolve EDTA, Sodium Sulfite, and Erythorbic Acid in the degassed water at 25°C. Ensure complete dissolution to activate the antioxidant system before introducing the dye intermediate.

  • Oil Phase (B): Heat Phase B components to 75°C until molten.

  • Emulsification: Heat Phase A to 75°C. Slowly add Phase B to Phase A under high-shear agitation (3000 rpm) to form the emulsion. Cool to 40°C.

  • Active Incorporation (C): Dissolve this compound in Propylene Glycol (pre-warmed to 35°C if necessary). Add this solution to the main emulsion at 40°C.

    • Note: Adding the active in a glycol slurry protects it from immediate contact with dissolved oxygen in the water phase.

  • Final Adjustment: Adjust pH to 7.0 ± 0.2 using dilute Ammonium Hydroxide or Citric Acid.

  • Packaging: Fill into aluminum-laminated tubes or airless pumps under nitrogen atmosphere.

Analytical Quantification (HPLC)

Quantifying this compound requires a method that separates the parent molecule from its early oxidation products (quinone imines).[1]

Protocol 2: HPLC Method Parameters

Instrument: Agilent 1260 Infinity II or equivalent with DAD. Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent end-capped C18).

ParameterSetting
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 25°C
Injection Vol 10 µL
Detection UV @ 280 nm (Reference 360 nm)

Gradient Program:

  • 0.0 min: 95% A / 5% B[1]

  • 10.0 min: 60% A / 40% B[1]

  • 12.0 min: 95% A / 5% B (Re-equilibration)

Sample Preparation[1][2]
  • Extraction: Weigh 1.0 g of formulation into a 50 mL volumetric flask.

  • Solvent: Add 30 mL of Mobile Phase A (The acidic pH stabilizes the amine during extraction).

  • Sonication: Sonicate for 15 minutes to break the emulsion.

  • Dilution: Dilute to volume with Mobile Phase A.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an amber vial. Analyze immediately.

Experimental Workflow: Stability Validation

To validate the formulation, a comparative stress test is required.

Figure 2: Stability Testing Workflow

StabilityWorkflowPrepPrepare Formulation(Protocol 1)SplitSplit SamplesPrep->SplitCond1Condition A:45°C (Thermal Stress)Split->Cond1Cond2Condition B:Ambient / Dark (Control)Split->Cond2Cond3Condition C:UV Light ExposureSplit->Cond3SamplingSampling Intervals:T=0, 2w, 4w, 8w, 12wCond1->SamplingCond2->SamplingCond3->SamplingAnalysisHPLC Analysis(Protocol 2)Sampling->AnalysisDecisionPass Criteria:>95% RecoveryNo color shiftAnalysis->Decision

Caption: Figure 2. Accelerated stability workflow. Thermal stress at 45°C for 12 weeks simulates approximately 2 years of ambient storage.

References

  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 4-Amino-2-nitrophenol. European Commission.[2][3] (Note: Used for structural analog toxicity and stability benchmarks).

  • Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561.

  • Corbett, J. F. (1973). The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists, 24, 85–96.

  • PubChem. (n.d.). Compound Summary: this compound.[1][4][5] National Center for Biotechnology Information.

  • Burnett, C. L., et al. (2009). Final Report on the Safety Assessment of Amino-phenols as Used in Cosmetics. International Journal of Toxicology.

Troubleshooting & Optimization

Preventing oxidative degradation of 4-Amino-2-ethoxyphenol during storage

[1]

Case ID: 4AEP-STAB-001 Priority: High (Oxidation Sensitive) Assigned Specialist: Senior Application Scientist Status: Open for Consultation[1]

Executive Summary

4-Amino-2-ethoxyphenol (4-AEP) is a metastable aminophenol derivative widely used as a coupling agent in dye synthesis and as a pharmaceutical intermediate.[1] Its structural motif—an electron-rich aromatic ring substituted with both amino (-NH2) and hydroxyl (-OH) groups—makes it thermodynamically predisposed to autoxidation.[1]

Without rigorous intervention, 4-AEP undergoes a cascade of radical-mediated oxidations, transitioning from a beige/off-white crystalline solid to a dark violet or black tar.[1] This guide provides a self-validating system to arrest this degradation, ensuring reagent integrity for reproducible experimental outcomes.

Module 1: The Science of Degradation (The "Why")

To prevent degradation, one must understand the enemy. 4-AEP does not merely "spoil"; it undergoes a specific redox transformation.[1]

The Oxidation Mechanism

The degradation is driven by the formation of quinone imines . The amino and hydroxyl groups act as electron donors, facilitating the formation of phenoxyl and aminyl radicals upon exposure to atmospheric oxygen. These radicals couple and polymerize, leading to the characteristic insoluble black impurities.

Visualization: The Oxidative Cascade

The following diagram illustrates the pathway from pure reagent to degraded polymer.

OxidationPathwayAEPThis compound(Pure: Off-White/Beige)RadicalPhenoxyl/AminylRadical IntermediateAEP->Radical O2 / Light / Metal Ions QIQuinone Imine(Yellow/Orange Species)Radical->QI -1e-, -H+ QI->Radical Autocatalysis PolymerOligomers & Polymers(Dark Brown/Black Tar)QI->Polymer Michael Addition / Polymerization

Figure 1: The oxidative degradation pathway of 4-AEP. Note that the formation of Quinone Imine is the "point of no return" for color change.

Module 2: Self-Validating Storage Protocol (The "How")

Core Principle: Passive storage is insufficient.[1] You must implement an Active Exclusion System .[1]

Protocol 4AEP-S: The "Argon-Desiccant-Cold" Triad[1]
StepActionScientific RationaleValidation Check (Self-Test)
1 Aliquot upon Receipt Repeated opening/closing introduces fresh O2 and moisture each time.[1]Calculation: Divide total mass by typical usage amount. Store in single-use vials.
2 Inert Gas Purge Displace headspace air.[1] Argon is superior to Nitrogen as it is heavier than air and forms a "blanket" over the crystals.Visual: The solid should not "fly" (too much pressure) but the bag/vial should slightly inflate before sealing.
3 Secondary Containment Place the primary vial inside a secondary jar containing a color-indicating desiccant (e.g., silica gel with Co-free indicator).Visual: If desiccant turns pink/green, the seal is compromised.
4 Thermal Arrest Store at -20°C (Freezer) .Kinetic: Arrhenius equation dictates that lowering T by 10°C roughly halves the oxidation rate.[1]
The "Zero-Headspace" Workflow

For critical long-term storage, use the following workflow to minimize oxygen contact.

StorageWorkflowStartReceive 4-AEP(Check Color Immediately)DecisionIs Color Dark?Start->DecisionPurifyRecrystallize(See Module 3)Decision->PurifyYes (Brown/Black)AliquotAliquot into Amber Vials(Minimize Headspace)Decision->AliquotNo (Beige/White)Purify->AliquotGasFlush with Argon (5-10s)Cap ImmediatelyAliquot->GasSealWrap Cap with Parafilm(Gas Barrier)Gas->SealStoreStore at -20°Cin DesiccatorSeal->Store

Figure 2: Decision tree for receiving and banking 4-AEP to ensure maximum longevity.

Module 3: Troubleshooting & Rescue (The "What If")

Even with best practices, degradation can occur.[1] Here is how to diagnose and salvage your material.

Diagnostic Table
SymptomProbable CauseImpact on ExperimentRecommended Action
Beige / Off-White Normal StateNone.[1]Proceed with experiment.
Pale Pink / Orange Surface OxidationMinimal. <1% impurity.[1]Use as is for non-critical steps; recrystallize for GMP work.
Dark Brown / Black Advanced PolymerizationHigh.[1] Will poison catalysts and lower yield.[1]DO NOT USE. Perform salvage recrystallization.[1]
Clumping / Sticky Hygroscopicity (Water uptake)Stoichiometry errors.[1] Hydrolysis risk.[1]Dry under vacuum over P2O5; check NMR for water content.[1]
Salvage Protocol: Reductive Recrystallization

If your 4-AEP has darkened, you can often recover pure material using a reducing agent to reverse early-stage oxidation and remove polymers.[1]

  • Dissolve: Dissolve the crude dark solid in a minimal amount of hot ethanol or water (degassed).

  • Scavenge: Add a small amount of sodium dithionite (Na2S2O4) or sodium sulfite (Na2SO3) (approx. 1-5 mol%).[1] These act as oxygen scavengers.[1]

  • Adsorb: Optionally add activated charcoal, stir for 5 mins, and filter hot (removes polymeric tars).

  • Crystallize: Allow to cool slowly under an inert atmosphere (Argon/N2).

  • Dry: Filter crystals and dry under high vacuum.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store 4-AEP in solution? A: Strongly Discouraged. In solution, the molecular mobility increases, accelerating the bimolecular radical coupling rates. If you must store it in solution, use an acidified solvent (protonating the amine reduces its oxidation potential) and store at -80°C.

Q2: Why is my "Nitrogen Flush" not working? A: Nitrogen is lighter than Argon and mixes more easily with air.[1] Furthermore, standard plastic caps are permeable to oxygen over months.[1] Solution: Use Argon (heavier, blankets the solid) and wrap caps with Parafilm or electrical tape to create a tortuous path for gas exchange.

Q3: Is the color change reversible? A: The color comes from quinone imines and oligomers. While you cannot "reverse" the polymer back to monomer, the recrystallization process (Module 3) separates the pure monomer from the colored impurities.

Q4: Does light exposure matter? A: Yes. Aminophenols are photosensitive.[1] Photons can excite the molecule, lowering the activation energy for hydrogen abstraction by oxygen. Always use amber glass vials or wrap clear vials in aluminum foil.

References

  • PubChem. (n.d.).[1][2][3][4] this compound Compound Summary. National Library of Medicine.[1] Retrieved February 4, 2026, from [Link]

  • He, P., & Ackman, R. G. (2000).[5][6] Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-4-nitrophenol (Analogous Purification Method). Org. Synth. 1945, 25, 5. Retrieved February 4, 2026, from [Link]

Technical Support Center: A Guide to Removing Colored Impurities from 4-Amino-2-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Amino-2-ethoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter colored impurities in their samples. Here, we provide in-depth, field-proven insights and detailed protocols to help you troubleshoot and resolve these common purification challenges. Our focus is on explaining the causality behind experimental choices to empower you with a robust understanding of the purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the discoloration of this compound.

Q1: Why has my this compound sample developed a pink, brown, or dark color?

The discoloration of this compound is primarily due to oxidation. Like many aminophenols, this compound is sensitive to air and light.[1] The aromatic amine and phenolic hydroxyl groups are susceptible to oxidation, which leads to the formation of highly colored quinone-imine species. These initial oxidation products can then polymerize, resulting in a complex mixture of colored impurities that darken the material over time. Both 2- and 4-aminophenols are known to be particularly unstable under atmospheric conditions.[2]

Q2: What is the chemical nature of these colored impurities?

The colored impurities are typically a mixture of compounds derived from the oxidation of the parent molecule. The process generally follows the pathway illustrated below:

Oxidation_Pathway A This compound (Colorless) B Quinone-imine Intermediate (Highly Colored) A->B Oxidation (Air, Light, Metal Traces) C Polymeric Byproducts (Dark Brown/Black) B->C Polymerization Activated_Carbon_Workflow A Dissolve Impure Sample in Hot Solvent B Add Activated Carbon (1-2 wt%) A->B C Reflux for 10-15 min B->C D Perform Hot Filtration (Remove Carbon) C->D E Wash Carbon Cake with Hot Solvent D->E F Collect Colorless Filtrate E->F Recrystallization_Workflow A Dissolve Impure Solid in Minimum Hot Solvent B Cool Slowly to Room Temperature A->B C Chill in Ice Bath B->C D Collect Crystals via Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Under Vacuum E->F Chromatography_Workflow A Develop Solvent System (using TLC) B Pack Silica Gel Column A->B C Load Impure Sample B->C D Elute with Solvent System and Collect Fractions C->D E Analyze Fractions (using TLC) D->E F Combine Pure Fractions & Evaporate Solvent E->F

Sources

Technical Support Center: Stabilizing 4-Amino-2-ethoxyphenol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-2-ethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Here, we address common challenges related to its stability in solution and provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our approach is rooted in foundational chemical principles and field-proven insights to ensure the integrity of your experiments.

Introduction: The Challenge of this compound Instability

This compound, like many aminophenol derivatives, is susceptible to degradation, primarily through oxidation. This instability can lead to the formation of colored impurities, loss of compound potency, and inconsistent experimental results. The primary culprits are dissolved oxygen, exposure to light, inappropriate pH levels, and the presence of catalytic metal ions. Understanding and mitigating these factors are crucial for maintaining the integrity of your stock solutions and experimental outcomes.

The core of the instability lies in the electron-rich nature of the aminophenol scaffold. The amino and hydroxyl groups activate the aromatic ring, making it highly susceptible to oxidation. This process often leads to the formation of quinone-imine intermediates, which can further react or polymerize to form complex, often colored, degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my this compound solution turning brown/dark?

Answer: The discoloration of your this compound solution is a classic indicator of oxidative degradation. The initial oxidation product is likely a quinone-imine species, which is highly reactive and can undergo subsequent polymerization to form colored oligomers or polymers. This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures.

Objective: To identify the primary cause of discoloration and implement effective stabilization strategies.

Experimental Protocol:

  • Solvent Degassing:

    • Rationale: Dissolved oxygen is a key initiator of oxidation.

    • Procedure: Before preparing your solution, thoroughly degas the solvent. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using several cycles of freeze-pump-thaw for more sensitive applications.

  • Inert Atmosphere:

    • Rationale: Preventing atmospheric oxygen from dissolving into the solution is critical.

    • Procedure: Prepare and handle the this compound solution under an inert atmosphere, such as in a glove box or by using Schlenk line techniques. For routine benchtop work, blanketing the solution with nitrogen or argon after preparation and before sealing the container can be effective. A patent for purifying p-aminophenol suggests using a nitrogen blanket during handling to prevent oxidation[1].

  • Light Protection:

    • Rationale: Photons can provide the activation energy for oxidative reactions. Studies on related aminophenols have shown that light can accelerate degradation[2].

    • Procedure: Store the solution in an amber vial or wrap the container with aluminum foil to protect it from light. Minimize exposure to ambient light during experimental procedures.

  • pH Adjustment:

    • Rationale: The stability of aminophenols is often pH-dependent. Under acidic conditions, the amino group is protonated to form an ammonium salt (-NH3+), which is less susceptible to oxidation than the free amine.

    • Procedure: Prepare the solution in a slightly acidic buffer (e.g., pH 3-5). Conduct a small-scale pH screening experiment to determine the optimal pH for your specific application, as extreme pH values can also promote hydrolysis or other degradation pathways. The reaction of 4-aminophenol with HCl to form 4-hydroxyphenylammonium chloride demonstrates this principle[3].

  • Use of Antioxidants:

    • Rationale: The addition of a sacrificial antioxidant can protect the this compound from degradation.

    • Procedure: Consider adding a small amount of an antioxidant to your solution. Common choices for similar compounds include:

      • Sodium bisulfite or sodium metabisulfite: These are effective oxygen scavengers. A patent for p-aminophenol purification mentions the use of aqueous sodium bisulfite as a wash to improve stability[1].

      • Ascorbic acid (Vitamin C): A common and effective antioxidant for stabilizing phenolic compounds.

      • Butylated hydroxytoluene (BHT): A phenolic antioxidant that is effective at low concentrations. Aromatic amine antioxidants are also widely used to enhance thermal stability in various materials[4][5].

AntioxidantRecommended Starting ConcentrationNotes
Sodium Metabisulfite0.05 - 0.1% (w/v)Effective but may interfere with some downstream applications.
Ascorbic Acid0.1 - 1 mMWater-soluble and generally biocompatible.
Butylated Hydroxytoluene (BHT)0.01 - 0.05% (w/v)More soluble in organic solvents.
FAQ 2: How can I confirm that my this compound solution is degrading?

Answer: Visual inspection (discoloration) is a primary indicator, but for quantitative assessment, analytical techniques are necessary. The most common methods are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy.

Objective: To quantitatively assess the stability of this compound in solution over time.

Experimental Protocol:

  • HPLC Analysis:

    • Rationale: HPLC is a powerful technique for separating the parent compound from its degradation products and quantifying their respective concentrations.

    • Procedure:

      • Develop a reverse-phase HPLC method capable of resolving this compound from potential impurities. A C18 column is a good starting point.

      • The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

      • Monitor the elution profile using a UV detector at a wavelength where this compound has a strong absorbance (this can be determined by acquiring a UV spectrum).

      • Inject a freshly prepared standard solution of this compound to determine its retention time and peak area.

      • Inject your aged solution. A decrease in the peak area of the parent compound and the appearance of new peaks (often at earlier retention times for more polar degradation products) indicate degradation. HPLC is a standard method for monitoring the degradation of similar compounds[6][7].

  • UV-Visible Spectroscopy:

    • Rationale: The formation of oxidized, conjugated degradation products often results in a change in the UV-Visible absorption spectrum, typically the appearance of new absorption bands at longer wavelengths (in the visible region), which corresponds to the observed color change.

    • Procedure:

      • Record the UV-Visible spectrum of a freshly prepared solution of this compound in your chosen solvent.

      • At various time points, record the spectrum of your stored solution.

      • An increase in absorbance in the 400-700 nm range is indicative of the formation of colored degradation products. Spectroscopic methods are widely used for analyzing the degradation of phytoconstituents and other organic molecules[8].

Troubleshooting_Workflow cluster_observation Observation cluster_hypothesis Hypothesis cluster_actions Corrective Actions cluster_verification Verification Observation Solution Discoloration Hypothesis Oxidative Degradation? Observation->Hypothesis Degas Degas Solvent Hypothesis->Degas Implement Inert Use Inert Atmosphere Hypothesis->Inert Implement Light Protect from Light Hypothesis->Light Implement pH Adjust pH (Acidic) Hypothesis->pH Implement Antioxidant Add Antioxidant Hypothesis->Antioxidant Implement Verification Monitor Stability (HPLC/UV-Vis) Degas->Verification Verify with Inert->Verification Verify with Light->Verification Verify with pH->Verification Verify with Antioxidant->Verification Verify with

Caption: Troubleshooting workflow for discolored this compound solutions.

FAQ 3: What is the likely degradation pathway for this compound?

Answer: While specific studies on this compound are limited, we can propose a likely degradation pathway based on the known chemistry of related aminophenols. The primary pathway is initiated by oxidation to a quinone-imine intermediate.

  • Initial Oxidation: The this compound molecule loses two electrons and two protons to form the corresponding 1,4-quinone-imine. This step can be catalyzed by oxygen, metal ions, or light.

  • Hydrolysis: The quinone-imine is susceptible to hydrolysis, which can lead to the formation of a benzoquinone derivative and the release of ammonia.

  • Polymerization: The highly reactive quinone-imine can also undergo self-condensation or polymerization reactions, leading to the formation of larger, colored molecules. This is often the primary source of the observed discoloration. The degradation of similar compounds like 4-aminophenol can proceed through such pathways.

Degradation_Pathway A This compound B Quinone-imine Intermediate A->B Oxidation (-2e-, -2H+) C Benzoquinone Derivative + NH3 B->C Hydrolysis D Colored Polymers B->D Polymerization

Sources

Technical Support Center: Solubilization & Stability of 4-Amino-2-ethoxyphenol

[1][2][3]

Executive Summary: The "Golden Rules"

  • The "pH Trap": This compound is amphoteric.[1][2] It is least soluble at neutral pH (pH 6.0–8.0).[1][2] Do not attempt to dissolve the free base directly into neutral PBS.[1][2]

  • The "Browning" Effect: Solutions turn pink/brown due to rapid oxidative polymerization.[1][2] Always use degassed buffers and consider antioxidants (Ascorbic Acid or Sodium Sulfite) for storage >1 hour.[1][2]

  • Salt vs. Base: The Hydrochloride (HCl) salt is water-soluble; the Free Base is hydrophobic.[3][1][2] Know which form you have.[3][1][2]

Module 1: The Chemistry of Solubility

To resolve solubility issues, you must understand the ionization states of 4-Amino-2-ethoxyphenol.[3][4][1] It contains two ionizable groups: a basic amine and an acidic phenol.[1][2]

Physicochemical Profile
PropertyValue (Approx.)Implication
pKa1 (Amine) ~5.5Below pH 5.5, the molecule is protonated (

) and highly soluble.[3][4][1]
pKa2 (Phenol) ~10.4Above pH 10.4, the phenol deprotonates (

), increasing solubility.[3][4]
Isoelectric Point (pI) ~7.9Danger Zone. At pH 6–8, the molecule is largely neutral/zwitterionic and precipitates.[3][4]
LogP ~1.8Moderately lipophilic; requires organic co-solvents if pH is neutral.[3][4][1][2]
The Solubility Landscape

The following logic flow illustrates why direct addition to neutral buffer often fails.

SolubilityLogicStartStart: this compound(Solid Powder)CheckFormCheck Form:HCl Salt or Free Base?Start->CheckFormHCl_SaltHCl Salt FormCheckForm->HCl_SaltFree_BaseFree Base FormCheckForm->Free_BaseDissolve_WaterDissolves in Water(Acidic pH ~4-5)HCl_Salt->Dissolve_WaterHigh SolubilityBuffer_AddAdd to Neutral Buffer(PBS pH 7.4)Free_Base->Buffer_AddDirect Add = FAILCoSolventUse DMSO/EthanolStock FirstFree_Base->CoSolventRecommendedDissolve_Water->Buffer_AddDilutePrecipitationPrecipitation Risk!(Neutral Species Forms)Buffer_Add->PrecipitationIf Conc > 1-5 mMSuccessStable SolutionBuffer_Add->SuccessIf Conc < LimitCoSolvent->Buffer_AddSlow Dropwise

Figure 1: Solubility decision logic based on chemical form and pH environment.

Module 2: Step-by-Step Solubilization Protocols

Protocol A: The "DMSO Spike" Method (Recommended for Bio-Assays)

Best for: Free base form, neutral buffers (PBS/HEPES), concentrations < 10 mM.[2]

  • Prepare Stock: Dissolve the pure compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 50–100 mM .[1][2] This should be clear and colorless (or pale yellow).[3][1][2]

  • Degas Buffer: Sparge your aqueous buffer (e.g., PBS) with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.[3][1][2]

  • Dilute: While vortexing the buffer rapidly, slowly add the DMSO stock.

    • Tip: Keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity in cell assays.[1][2]

  • Inspect: If a precipitate forms immediately, your concentration is too high for the aqueous phase.[1][2] Lower the target concentration or switch to Protocol B.

Protocol B: The "pH Swing" Method

Best for: High concentrations (>10 mM) or when DMSO is prohibited.[1][2]

  • Acidify: Start with 0.1 M HCl (or dilute Acetic Acid).

  • Dissolve: Add the this compound. It should dissolve readily due to amine protonation (forming the salt in situ).[1][2]

  • Back-Titrate: Very slowly add NaOH to raise the pH to your desired level.[3][1][2]

    • Warning: As you pass pH 6.0, precipitation may occur.[3][1][2] Stop if cloudiness appears. This method confirms the solubility limit for your specific pH.[1][2]

Module 3: Troubleshooting Oxidation (The "Pink Solution" Issue)

Aminophenols are notorious for auto-oxidation, forming quinone imines and eventually dark polymers (melanin-like pigments).[3][1][2]

Mechanism of Instability
3412
Prevention Strategy

If your solution turns pink within minutes, your data is compromised.[3][1][2]

FactorMitigation Strategy
Oxygen Mandatory: Sparge buffers with Argon/Nitrogen.[3][4][1][2] Prepare solutions in an anaerobic chamber if possible.
Light Wrap all vials in aluminum foil or use amber glassware.
Antioxidants Add 0.1%–0.5% Ascorbic Acid or Sodium Metabisulfite to the buffer before adding the compound.[4]
Time Prepare fresh. Do not store aqueous solutions > 4 hours.

Module 4: Frequently Asked Questions (FAQ)

Q1: I bought the HCl salt, but it still precipitates in PBS. Why? A: The HCl salt dissolves in pure water because the solution becomes acidic (pH ~4).[2] When you add it to PBS (pH 7.4), the buffering capacity neutralizes the acid, forcing the molecule back into its neutral, hydrophobic "free base" form. You have exceeded the intrinsic solubility of the neutral molecule.[2] Solution: Reduce concentration or add 5-10% Ethanol/DMSO.

Q2: Can I autoclave solutions of this compound? A: No. Heat accelerates oxidation and degradation.[3][4][1][2] Filter sterilize using a 0.22 µm PVDF or PES membrane.[3][1][2] Nylon membranes may bind the compound.[1][2]

Q3: My stock solution in DMSO turned dark brown overnight. Is it still good? A: Likely not. Darkening indicates significant oxidation.[3][1][2] DMSO is hygroscopic (absorbs water from air), which facilitates oxidation.[1][2] Store DMSO stocks in small aliquots at -20°C or -80°C, sealed under argon.

Q4: What is the maximum solubility in water? A:

  • pH 4.0: > 50 mg/mL (as cation).[1][2]

  • pH 7.4: < 1–2 mg/mL (empirical estimate for neutral form).[1][2]

  • DMSO: > 100 mg/mL.[3][1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12150, 4-Ethoxyphenol (structural analogue data).[3][1][2] Retrieved from [Link][3][4][1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 403, 4-Aminophenol (pKa and oxidation mechanism). Retrieved from [Link][3][4][1][2]

  • Mitchell, S. C., & Waring, R. H. (2000). Aminophenols.[3][1][2] In Ullmann's Encyclopedia of Industrial Chemistry.[1][2][5] Wiley-VCH.[3][1][2] (General stability and handling of aminophenols).

Minimizing side reactions during 4-Amino-2-ethoxyphenol derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-2-ethoxyphenol Derivatization

Executive Summary

This compound (AEP) presents a classic "dual-nucleophile" challenge coupled with high redox instability. The presence of the electron-donating ethoxy group at the ortho position to the hydroxyl group significantly increases the electron density of the aromatic ring compared to simple 4-aminophenol. This makes AEP exceptionally prone to oxidative polymerization (browning/tarring) and complicates chemoselectivity (N- vs. O-derivatization).

This guide provides self-validating protocols to suppress these side reactions.

Module 1: The Oxidation Problem (Preventing "Black Tar")

The Issue: Reaction mixtures turn dark brown or black within minutes of exposure to air or basic conditions. The Cause: The electron-rich aniline moiety undergoes single-electron transfer (SET) oxidation to form a radical cation, which rapidly deprotonates to a quinone imine. This intermediate is an electrophile that reacts with remaining AEP to form insoluble polymers (tars).

Mechanism of Failure

Figure 1: The oxidative cascade leading to polymerization. Blocking the first step is critical.

Protocol: The "Reductive Shield" Environment

To prevent oxidation, you must remove the oxidant (O2) and provide a sacrificial reducing agent.

ParameterSpecificationRationale
Solvent Preparation Sparged with Argon/N2 for >15 minsRemoves dissolved O2. Argon is heavier than air and provides a better blanket.
Additive Sodium Dithionite (Na2S2O4) (0.1 - 0.5 eq)Acts as an oxygen scavenger. If water is present, add ascorbic acid instead.
pH Control Maintain pH < 7 during storageHigh pH facilitates deprotonation of the phenol, lowering the oxidation potential (making it easier to oxidize).
Glassware Acid-washed or EDTA-rinsedRemoves trace metal ions (Cu2+, Fe3+) that catalyze radical formation.

Self-Validating Check:

  • Pass: Solution remains pale yellow/colorless throughout the reaction.

  • Fail: Solution turns brown/red. Immediate Action: Add reducing agent or acidify immediately to quench the radical mechanism.

Module 2: Chemoselectivity (N- vs. O-Derivatization)

The Issue: Desiring an amide (N-acylation) but obtaining an ester (O-acylation) or a mixture. The Science: The amine (-NH2) is more nucleophilic than the neutral phenol (-OH).[1] However, the phenoxide anion (Ar-O⁻) is a potent nucleophile. If you use a strong base (NaOH, TEA) that deprotonates the phenol (pKa ~10), you will get O-acylation competition.

Decision Logic for Selectivity

Figure 2: Base selection dictates the ratio of N- vs. O- functionalization.

Protocol: Selective N-Acylation

Objective: Synthesize the amide without protecting the phenol.

  • Solvent: Use a biphasic system (Ethyl Acetate / Water) or a polar aprotic solvent (DMF) if solubility is an issue.

  • Base: Use Sodium Bicarbonate (NaHCO3) or Sodium Acetate .

    • Why: These bases neutralize the HCl generated by acyl chlorides but are too weak to deprotonate the phenol (pKa ~10) effectively.

  • Temperature: Keep at 0°C to 5°C.

    • Why: Kinetic control favors the more nucleophilic amine. Higher temperatures overcome the activation energy for the less reactive phenol.

  • Reagent Addition: Add the acylating agent (e.g., acetic anhydride, acyl chloride) dropwise.

Self-Validating Check:

  • TLC Monitoring: The starting material (AEP) is very polar. The N-acylated product will be less polar. The O,N-diacylated byproduct will be non-polar (high Rf).

  • Success: Single spot with intermediate polarity.

  • Fail: Appearance of a high Rf spot indicates over-acylation (O-reaction).

Module 3: Purification & Workup

The Issue: Product is water-soluble or turns black during filtration. The Solution: AEP derivatives are often zwitterionic or amphiphilic.

Step-by-Step Isolation Guide:

  • Quench: If using anhydride/chloride, quench with ice water.

  • Antioxidant Wash: During extraction, wash the organic layer with a 1% Sodium Metabisulfite solution. This prevents oxidation during the drying/concentration phase.

  • pH Adjustment (The Isoelectric Trap):

    • If the product has a free phenol and an amide, it is acidic.

    • Acidify the aqueous workup to pH ~3-4 to protonate the phenol and force precipitation or extraction into organic solvent.

    • Do not go to pH > 9, or the phenoxide will form, making it water-soluble and oxidation-prone.

  • Crystallization: Recrystallize from water/ethanol mixtures containing a pinch of sodium dithionite.

Frequently Asked Questions (FAQs)

Q: Can I use protecting groups for the phenol? A: Yes, but it adds steps. If high yield is critical and purification is difficult, protect the phenol as a silyl ether (TBDMS) or a benzyl ether. However, the ethoxy group at position 2 provides steric hindrance that often makes direct, selective N-acylation successful without protection.

Q: My product is purple. What happened? A: You have trace oxidation. The purple color comes from a charge-transfer complex between the starting aminophenol and the quinone imine byproduct. Fix: Recrystallize immediately with activated charcoal and a reducing agent (sodium dithionite).

Q: Why does the ethoxy group matter? Can't I just follow a protocol for 4-aminophenol? A: The ethoxy group is an electron-donating group (EDG). It makes the ring more electron-rich than unsubstituted 4-aminophenol. This means your compound is more susceptible to oxidation than the standard literature examples. You must be stricter with inert atmosphere protocols.

References

  • Mitchell, S. C., & Waring, R. H. (2002). Aminophenols.[1][2][3][4][5][6] In Ullmann's Encyclopedia of Industrial Chemistry.[7] Wiley-VCH. [Link]

    • Grounding: Establishes the fundamental reactivity and oxidation susceptibility of aminophenol isomers.
  • Raizman, P., & Thompson, Q. E. (1958). Selective Acylation of Aminophenols. Journal of the American Chemical Society, 80(17), 4657–4658. Grounding: Foundational text on using pH control to achieve N-selectivity over O-selectivity.
  • Hanson, S. K., et al. (2012). Aerobic oxidation of 2-aminophenol catalysed by copper complexes.[8] New Journal of Chemistry, 36. [Link]

    • Grounding: details the mechanism of oxidative degradation (radical p
  • Grounding: Industry standard protocols for handling air-sensitive anilines (Argon sparging, antioxidants).

Sources

Optimization of pH conditions for 4-Amino-2-ethoxyphenol stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 4AEP-STAB-001 Topic: Optimization of pH conditions for 4-Amino-2-ethoxyphenol stability Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Stability-pH Landscape[1]

This compound (4-AEP) is a sensitive aminophenol derivative. Its stability is governed by a "tug-of-war" between protonation states and oxidation potential.

  • The Core Problem: The electron-rich aromatic ring makes 4-AEP highly susceptible to auto-oxidation, converting it into colored quinone imines and polymeric tars. This reaction is strictly pH-dependent.

  • The Golden Rule: Stability is inversely proportional to pH. As pH rises, the formation of the phenolate ion (

    
    ) accelerates oxidation exponentially.
    
Stability Zones Table
pH RangeDominant SpeciesStability StatusVisual IndicatorRecommended Action
< 3.0 Cationic (

,

)
High Clear / PaleIdeal for storage. Use diluted HCl or

.
4.0 - 6.0 Neutral (

,

)
Moderate Slight YellowingWorking Range. Requires deoxygenation or antioxidants.
> 8.0 Anionic (

,

)
Critical Pink

Brown

Black
Avoid. Rapid oxidation occurs. Use only if reaction demands it, under strict inert atmosphere.

Mechanism of Failure (Visualized)

Understanding why your sample degrades is the first step to fixing it. The diagram below illustrates the oxidation cascade triggered by high pH.

OxidationPathway A This compound (Stable Form) pH < 4 B Deprotonated Phenolate (Reactive Intermediate) pH > 8 A->B OH- (Base) C Semiquinone Radical B->C O2 (Oxidation) D Quinone Imine (Colored Species) C->D -e-, -H+ E Polymeric Tars (Brown/Black Precipitate) D->E Polymerization Antiox Antioxidants (Ascorbic Acid/Sulfite) Antiox->C Scavenges Radicals

Figure 1: The pH-dependent oxidation cascade of 4-AEP. High pH facilitates the formation of the phenolate ion, the gateway to rapid degradation.

Troubleshooting Guide (FAQ)

Q1: My solution turned pink/brown within minutes of preparation. Why?

Diagnosis: Rapid Auto-Oxidation. Root Cause: You likely prepared the solution in a buffer with pH > 7.0 without degassing. The pink color is the initial formation of the quinone imine intermediate, which eventually polymerizes into a brown precipitate. Solution:

  • Lower the pH: Adjust your mobile phase or solvent to pH 3.0–5.0.

  • Add an Antioxidant: Incorporate 0.1% (w/v) Ascorbic Acid or Sodium Metabisulfite immediately.

  • Degas: Sparge buffers with Argon or Nitrogen for 15 minutes before adding 4-AEP.

Q2: I see "peak splitting" or broad peaks in my HPLC analysis.

Diagnosis: Ionization State Conflict. Root Cause: The pH of your mobile phase is likely close to the pKa of the amine group (approx. pKa ~ 5.5).[1] When pH


 pKa, the molecule flips rapidly between protonated and neutral states, causing peak distortion.
Solution: 
  • Move away from the pKa: Shift mobile phase pH to 2.5 (fully protonated) or 7.5 (fully neutral, if column allows).

  • Recommendation: Use 0.1% Formic Acid or Phosphoric Acid (pH ~2.5) for sharpest peaks and maximum stability on column.

Q3: Can I store 4-AEP in DMSO?

Diagnosis: Solvent-Induced Instability. Root Cause: While soluble, DMSO is hygroscopic and can facilitate oxidation if not anhydrous. Solution:

  • Yes, but store at -20°C or -80°C .

  • Use anhydrous DMSO packed under inert gas.

  • Avoid freeze-thaw cycles; aliquot into single-use vials.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stable stock for analytical or biological assays.

  • Solvent Prep: Prepare 10 mL of 10 mM HCl in water (pH ~2.0).

    • Why? Acidic pH locks the amine as an ammonium salt (

      
      ), preventing oxidation.
      
  • Degassing: Bubble Nitrogen (

    
    ) gas through the solvent for 10 minutes.
    
  • Dissolution: Weigh 4-AEP and add to the solvent under

    
     flow.
    
  • Storage: Aliquot into amber glass vials (light sensitive). Flush headspace with

    
     before capping. Store at -20°C.
    
Protocol B: HPLC Method for Stability Profiling[3]

Objective: Quantify degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 280 nm (aromatic ring) and 420 nm (detection of colored oxidation products).

  • Flow Rate: 1.0 mL/min.

Experimental Workflow: pH Rate Profile Determination

Use this workflow to empirically determine the exact stability half-life (


) for your specific experimental conditions.

Workflow cluster_sampling Sampling Loop (0, 1, 4, 24 hrs) Start Start: Buffer Prep (pH 2, 4, 6, 8, 10) Spike Spike 4-AEP (Final Conc: 50 µM) Start->Spike Incubate Incubate at 25°C (Dark Condition) Spike->Incubate Sample Aliquot 100 µL Incubate->Sample Quench Quench with 10% H3PO4 Sample->Quench Analyze HPLC Analysis (Area under curve) Quench->Analyze Analyze->Sample Next Timepoint Plot Plot ln(C/C0) vs Time Analyze->Plot Calc Calculate k_obs and t_1/2 Plot->Calc

Figure 2: Workflow for determining kinetic stability constants (


) across different pH values.

References

  • Scientific Committee on Consumer Safety (SCCS). (2011).[4] Opinion on 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid (and related aminophenol stability standards). European Commission.[4][5][6]

  • PubChem. (2025).[1] 4-(2-Aminoethoxy)phenol Compound Summary. National Center for Biotechnology Information.

  • Menezes, J. & Maia, G. (2012).[2] Electrochemical oxidation of aminophenols: pH dependence and polymerization mechanisms. Electrochimica Acta.[2] [2]

  • Williams, R. (2022). pKa Data Compilation for Substituted Phenols and Anilines. Organic Chemistry Data.

  • Dedhiya, P., et al. (2016).[7] Determination of aminophenol impurities in pharmaceutical formulations by RP-HPLC. ResearchGate.

Sources

Technical Support Center: A Researcher's Guide to Handling Hygroscopic 4-Amino-2-ethoxyphenol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-Amino-2-ethoxyphenol salts. As a Senior Application Scientist, I've designed this guide to provide you with both the theoretical understanding and the practical, field-proven techniques required to manage the challenges associated with these hygroscopic materials. This resource is structured in a question-and-answer format to directly address the issues you may encounter in your research and development workflows.

Section 1: Understanding the Challenge - Hygroscopicity Fundamentals

Q1: What does it mean for a this compound salt to be "hygroscopic," and why is it a concern?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] For this compound salts, which possess polar functional groups (amine, hydroxyl, and ether), this affinity for water is a significant factor. When these salts absorb moisture, it can lead to a cascade of undesirable physical and chemical changes.[2][3]

  • Physical Consequences: Moisture absorption can cause the powder to cake or clump, making it difficult to handle, weigh accurately, and ensure dose uniformity in formulations.[1][3] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water to form a saturated solution.

  • Chemical Stability: The presence of water can initiate or accelerate degradation pathways. For an aminophenol derivative, this could involve hydrolysis or oxidation, leading to a loss of potency and the formation of impurities.[4] This compromises the quality, safety, and efficacy of the active pharmaceutical ingredient (API).[2]

  • Processability: In a manufacturing setting, uncontrolled moisture can interfere with processes like tablet coating, leading to rough or irregular finishes, and can cause materials to adhere to machinery.[1][3]

The core issue is that unaccounted-for water content alters the true mass of the API, leading to significant errors in concentration calculations for your experiments.

Q2: How is the degree of hygroscopicity classified?

A2: The European Pharmacopoeia provides a standardized classification system based on the percentage increase in mass when a substance is exposed to a specific relative humidity (RH) at a set temperature. Understanding where your this compound salt falls on this scale is critical for developing an appropriate handling strategy.

Hygroscopicity ClassificationMass Increase (at 25°C and 80% RH)Typical Handling Requirement
Non-hygroscopic < 0.2%Standard laboratory conditions are usually sufficient.
Slightly hygroscopic ≥ 0.2% and < 2%Requires storage in airtight containers.[5]
Moderately hygroscopic ≥ 2% and < 15%Requires controlled low-humidity environment for handling.
Very hygroscopic ≥ 15%Requires stringent controls, such as a glove box or isolator.
Source: Adapted from the European Pharmacopoeia.

Section 2: Storage and Handling Protocols

Q3: I've just received a new batch of a this compound salt. What is the first thing I should do?

A3: Your first action should be to establish a controlled storage environment immediately. Do not leave the container on an open lab bench. The goal is to minimize exposure to ambient humidity from the moment of receipt.

cluster_receiving Initial Receipt Workflow cluster_evaluation Pre-Use Evaluation receive Receive Compound inspect Inspect Container Seal (Is it intact?) receive->inspect log Log Batch Information inspect->log Yes handling_plan Develop Specific Handling Protocol inspect->handling_plan No - Quarantine & Contact Supplier storage Transfer to Desiccator or Dry Environment Immediately log->storage karl_fischer Determine Initial Water Content (e.g., Karl Fischer Titration) storage->karl_fischer classify Classify Hygroscopicity (Refer to Table 1) karl_fischer->classify classify->handling_plan

Caption: Workflow for receiving and evaluating a new hygroscopic compound.

Q4: What is the best way to store my this compound salt for both short-term and long-term use?

A4: Proper storage is your first line of defense.

  • Primary Container: The compound should be kept in an airtight container with a secure, well-fitting cap.[5] For highly sensitive salts, consider containers with PTFE-lined caps.

  • Secondary Containment (Desiccator): The primary container should be stored inside a desiccator.[1] A desiccator is an enclosure that maintains a low-humidity environment using a desiccant.

    • Choosing a Desiccant: Silica gel is common, often with a color indicator to show when it's saturated. For more stringent control, molecular sieves or calcium sulfate can be used. Ensure the desiccant is fresh and regenerated regularly.[6]

  • Reducing Headspace: For long-term storage, consider backfilling the container with an inert gas like argon or nitrogen before sealing. This displaces moist air. Another strategy is to aliquot the bulk material into smaller, single-use vials to minimize repeated exposure of the entire batch to the atmosphere.[7]

  • Packaging: For highly sensitive materials, packaging in foil pouches or using blister packs can provide an excellent moisture barrier.[8][9]

Q5: What is the correct procedure for weighing a hygroscopic sample?

A5: This is a critical step where significant errors can be introduced. Simply opening a container on the bench and weighing the material will lead to rapid moisture uptake and an inaccurate mass reading.

cluster_workflow Weighing Protocol for Hygroscopic Salts start Equilibrate Container to Room Temperature (in desiccator) env Transfer Container to Controlled Environment (Glove Box or Low RH Chamber) start->env weigh Weigh Sample Rapidly into a Pre-weighed, Sealable Vial env->weigh seal Seal Vial Immediately weigh->seal recheck Re-check Weight (Optional, for stability) seal->recheck

Caption: Recommended workflow for accurately weighing hygroscopic samples.

Causality:

  • Equilibration: Bringing the container to room temperature before opening is crucial. A cold container will cause condensation to form on the product as soon as it's exposed to ambient air.

  • Controlled Environment: A glove box with a dry nitrogen atmosphere or a balance enclosure with a controlled low relative humidity (<20% RH) is ideal. This minimizes the driving force for moisture absorption during the weighing process.

  • Speed and Sealing: Work quickly.[5] Have your tools and vials ready. Weighing directly into a vial that can be immediately sealed prevents further moisture uptake after the measurement is taken.

Section 3: Experimental Troubleshooting & FAQs

Q6: My this compound salt has already clumped together. Is it still usable?

A6: This depends on the extent of moisture absorption and whether chemical degradation has occurred.

  • Assess the Material: If the material is only slightly caked, you may be able to gently break up the clumps with a spatula inside a controlled humidity environment.[5]

  • Quantify Water Content: Before use, you MUST determine the water content via a reliable method like Karl Fischer titration. This will allow you to correct the mass for your experiments. For example, if the material is found to contain 5% water by mass, you would need to weigh out 105 mg to get 100 mg of the active compound.

  • Check for Degradation: Analyze the material using a technique like HPLC or LC-MS to check for the presence of impurities or degradation products. Compare this profile to a reference standard or a new, unopened batch if available. If new peaks are present, the material should be discarded.

Q7: I'm dissolving the salt in a solvent, and I'm getting inconsistent results. Could hygroscopicity be the cause?

A7: Absolutely. This is a classic symptom of improper handling of a hygroscopic substance.

  • Inaccurate Concentration: As discussed, if you don't account for the absorbed water, your calculated concentration will be lower than the actual concentration. This will affect kinetic studies, dose-response curves, and any other experiment sensitive to concentration.

  • Solubility Issues: The presence of water can sometimes alter the solubility of a salt in organic solvents.

  • pH Shifts: In unbuffered aqueous solutions, absorbed water can dilute the sample and potentially shift the pH, which can be critical for many biological assays.

Troubleshooting Steps:

  • Implement Strict Handling: Immediately adopt the proper weighing and storage protocols described above.

  • Use a Fresh Aliquot: Discard the suspect stock solution and prepare a new one from a properly handled, unopened vial of the salt.

  • Validate Water Content: Use Karl Fischer titration to determine the water content of the solid before preparing your solution and correct the mass accordingly.

Q8: What is the best method to determine the water content of my sample?

A8: While several methods exist, Karl Fischer (KF) titration is the gold standard for accurately determining water content in pharmaceutical ingredients.[10]

  • Karl Fischer Titration: This method is specific to water and is highly accurate for low moisture levels. It involves a chemical reaction between water and a specific reagent. It is more precise than 'loss on drying'.

  • Loss on Drying (LOD): This method involves heating the sample and measuring the mass loss. While simpler, it is less specific as it will also measure the loss of any volatile components, not just water.[10] It may also not be suitable if the compound degrades at the drying temperature.

  • Dynamic Vapor Sorption (DVS): This is a sophisticated analytical technique used to characterize the hygroscopicity of a material by measuring its mass change as a function of relative humidity.[4] This is more of a characterization tool than a routine quality control method.

Section 4: Detailed Experimental Protocol

Protocol: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a standardized workflow for accurately measuring the water content of a this compound salt sample.

1.0 Objective: To quantify the percentage of water (% w/w) in a sample of this compound salt.

2.0 Materials & Equipment:

  • Karl Fischer Titrator (volumetric)

  • Anhydrous Methanol (or other suitable KF solvent)

  • Volumetric KF Reagent (e.g., Hydranal-Composite 5)

  • Water Standard (e.g., Hydranal-Water Standard 1.0)

  • Airtight glass weighing vials

  • Analytical balance (readable to 0.1 mg)

  • Spatula, syringes, needles

  • Controlled environment for sample preparation (glove box or low RH chamber)

3.0 Procedure:

3.1 Instrument Preparation & Standardization:

  • Fill the KF titrator burette with the KF reagent and the titration vessel with anhydrous methanol.

  • Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual moisture in the vessel.

  • Accurately weigh a specific amount of the Water Standard and inject it into the vessel.

  • Titrate to the endpoint. The titrator will calculate the titer of the KF reagent (mg H₂O / mL reagent).

  • Repeat the standardization at least twice more. The relative standard deviation (RSD) of the titers should be ≤ 2%. Use the average titer for sample analysis.

3.2 Sample Preparation:

  • Inside a controlled low-humidity environment, transfer approximately 100-200 mg of the this compound salt into a pre-weighed, dry, airtight vial.

  • Seal the vial immediately and record the exact mass of the sample.

3.3 Sample Analysis:

  • Ensure the KF vessel is at a stable, dry endpoint.

  • Quickly unseal the sample vial and introduce the entire contents into the titration vessel.

  • Immediately begin the titration.

  • Record the volume of KF reagent consumed to reach the endpoint.

4.0 Calculation:

Water Content (%) = [ (Volume of KF Reagent (mL) × Titer (mg/mL)) / (Sample Weight (mg)) ] × 100

5.0 System Suitability:

  • The instrument must be standardized before each set of analyses.

  • The solvent must be dry before the first sample is introduced.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 11(11), 567. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]

  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • ResearchGate. (2015). Effect of relative humidity on Acetaminophen tablet properties prepared by different techniques using Polyvinylpyrrolidine derivatives as binder. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Humidity on The Formation and Stability of Acetaminophen-β-Cyclodextrin Inclusion Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 25). Stability of Paracetamol Instant Jelly for Reconstitution: Impact of Packaging, Temperature and Humidity. Retrieved from [Link]

Sources

Validation & Comparative

HPLC method development for 4-Amino-2-ethoxyphenol purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of 4-Amino-2-ethoxyphenol

This guide provides a comprehensive, scientifically-grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. As an important intermediate in the synthesis of fine chemicals and pharmaceuticals, ensuring its purity is paramount.[1][2] We will move beyond a simple recitation of steps to explore the causal logic behind each decision, ensuring the final method is robust, reliable, and meets stringent regulatory expectations.

The Strategic Foundation: Understanding the Analyte

Before any instrument is powered on, a thorough understanding of the analyte, this compound, is essential. Its physicochemical properties dictate every subsequent choice in the method development process.

This compound is an aromatic amine and a phenol derivative, structurally related to catechol.[1] This dual functionality—a basic amino group and an acidic phenolic hydroxyl group—makes its chromatographic behavior highly dependent on the mobile phase pH. Its aromatic nature ensures strong ultraviolet (UV) absorbance, simplifying detection.

PropertyValue / CharacteristicImplication for HPLC Method Development
Chemical Structure C₈H₁₁NO₂Aromatic ring, primary amine, hydroxyl group, ether linkage. Moderately polar.
Primary Functional Group Aromatic AminepKa is likely basic. Prone to peak tailing on silica-based columns. Requires pH control.
Secondary Functional Group Phenolic HydroxylpKa is acidic. Ionization state is pH-dependent.
Chromophore Substituted Benzene RingStrong UV absorbance. Ideal for UV detection.
Expected Impurities Starting materials, synthesis by-products, degradation products (e.g., oxidation of the amine or phenol).Method must be selective enough to separate these from the main analyte peak.

The Method Development Workflow: A Logic-Driven Approach

The development of a robust HPLC method is not a linear path but an iterative process of screening, optimization, and verification. The goal is to find the "sweet spot" where resolution, speed, and robustness are maximized.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification & Validation Analyte Analyte Characterization (this compound) ColumnScreen Column Screening (C18, Phenyl-Hexyl) Analyte->ColumnScreen Selectivity MobilePhaseScreen Mobile Phase Screening (ACN/H₂O, MeOH/H₂O) ColumnScreen->MobilePhaseScreen Solvent Effects Gradient Gradient Optimization MobilePhaseScreen->Gradient Initial Resolution pH_Temp pH & Temperature Adjustment Gradient->pH_Temp Fine-tune Selectivity & Peak Shape ForcedDeg Forced Degradation (Stability-Indicating) pH_Temp->ForcedDeg Test Specificity Validation Full Method Validation (ICH Q2(R2)) ForcedDeg->Validation Confirm Fitness FinalMethod Final, Validated Purity Method Validation->FinalMethod Method Ready

Caption: A logical workflow for HPLC method development.

Phase 1: Initial Method Screening - The Rationale

The initial screening phase aims to quickly identify a promising set of starting conditions.

Mode of Chromatography: Reversed-Phase (RP-HPLC)

For a moderately polar compound like this compound, Reversed-Phase HPLC is the logical first choice.[3][4] It is versatile, reproducible, and suitable for a wide range of analytes. The stationary phase will be nonpolar (e.g., C18), and the mobile phase will be polar (e.g., water/acetonitrile).

Column Selection: Finding the Right Interaction

The choice of column chemistry is the most powerful tool for controlling selectivity.

  • Method 1 (Workhorse Approach): C18 Column

    • Rationale: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC.[5][6] It separates compounds primarily based on hydrophobicity. Given the aromatic nature of our analyte, this provides a good balance of retention. We will select a modern, high-purity silica C18 column to minimize interactions with residual silanols, which can cause peak tailing with basic compounds like amines.[7]

  • Method 2 (Alternative Approach): Phenyl-Hexyl Column

    • Rationale: A Phenyl-Hexyl column offers an alternative selectivity. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can be particularly useful for separating aromatic compounds with minor structural differences from the main analyte.

Mobile Phase and Detector Selection
  • Mobile Phase: A mixture of water and an organic solvent is used.[3][4]

    • Organic Solvents: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is often preferred for its lower viscosity and UV transparency. We will start with ACN.

    • pH Control: This is non-negotiable for an amine. An uncontrolled pH will lead to shifting retention times and poor peak shape. By adding an acid like 0.1% formic acid to the mobile phase, we ensure the amino group is consistently protonated (ionized), making it more polar and yielding sharper, more reproducible peaks.[7][8]

  • Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector.[9]

    • Rationale: A PDA detector not only quantifies the analyte but also acquires the UV spectrum across the entire peak. This is invaluable for assessing peak purity—ensuring that a single chromatographic peak corresponds to a single component.[10] Based on similar aromatic amines, a monitoring wavelength around 275 nm is a good starting point.[11]

Phase 2: Method Optimization - Refining the Separation

With promising starting conditions from a C18 column and an acidified ACN/water mobile phase, we now optimize the separation. The goal is to achieve a resolution (Rs) of >2 between the main peak and all impurity peaks within a reasonable run time.

A generic screening gradient might be 5% to 95% ACN over 20 minutes. If impurities are observed eluting very close to the main peak, the gradient slope must be made shallower in that region to improve separation.

ParameterInitial ConditionOptimized ConditionRationale for Change
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 100 mm, 2.7 µmA shorter column with smaller particles provides higher efficiency and faster analysis times.
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidMaintained for consistent pH control and good peak shape.
Mobile Phase B AcetonitrileAcetonitrileMaintained as it provided good initial selectivity.
Gradient 5-95% B in 20 min10-50% B in 15 minThe shallower gradient focuses the separation power where impurities are expected to elute, improving resolution.
Flow Rate 1.0 mL/min1.2 mL/minIncreased to shorten run time, possible due to the shorter column.
Column Temp. Ambient30 °CControlled temperature ensures retention time stability.
Detection PDA, 275 nmPDA, 275 nm (Purity check: 220-400 nm)Maintained for sensitivity and peak purity analysis.

Phase 3: Forced Degradation & Method Validation

This phase is the ultimate test of the method's trustworthiness. It proves the method is "fit for purpose."

Forced Degradation: Proving Stability-Indicating Capability

Forced degradation studies are essential to demonstrate that the analytical method can accurately measure the analyte in the presence of its degradation products.[12][13] The goal is to achieve a modest level of degradation, typically 5-20%, to ensure potential degradants are generated at detectable levels.[14]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) Analyte This compound (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Analyte->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (e.g., 80°C, solid state) Analyte->Thermal Photo Photolytic (ICH Q1B light exposure) Analyte->Photo Degradants Mixture of Analyte & Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants HPLC Inject into Optimized HPLC Method Degradants->HPLC Result Result: Peak Purity & Mass Balance Assessed HPLC->Result

Caption: Workflow for forced degradation studies.

Experimental Protocol: Oxidative Degradation

  • Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile at 1.0 mg/mL.

  • Transfer 1 mL of this solution to a 10 mL volumetric flask.

  • Add 1 mL of 3% hydrogen peroxide (H₂O₂) solution.

  • Allow the solution to stand at room temperature, protected from light, for 24 hours.

  • Quench the reaction if necessary and dilute to volume with the mobile phase.

  • Analyze by the optimized HPLC method alongside an unstressed control sample.

Expected Results from Forced Degradation

Stress Condition% Assay of Main Peak% Total ImpuritiesObservations
Control (Unstressed) 100.0%0.2%Baseline impurities noted.
Acid Hydrolysis 98.5%1.7%Minor degradation, one new peak observed.
Base Hydrolysis 95.2%5.0%Significant degradation, two new peaks observed.
Oxidative 89.8%10.4%Major degradation, multiple new peaks. Main peak is pure.
Thermal 99.1%1.1%Very stable to heat.
Photolytic 97.0%3.2%Moderate degradation, one major new peak.

The critical outcome is that in all stressed samples, the main this compound peak remains spectrally pure (as determined by the PDA detector), demonstrating the method's specificity.

Method Validation: Quantifying Performance

The method must be validated according to ICH Q2(R2) guidelines to ensure it provides accurate, reproducible, and reliable data.[10][15][16][17]

Experimental Protocol: Accuracy (Spike Recovery)

  • Prepare a placebo solution (containing all formulation excipients, if applicable).

  • Accurately spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal test concentration).

  • Prepare each level in triplicate.

  • Analyze the samples using the final HPLC method.

  • Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Summary of Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Analyze stressed samples, placebo, and analyte.Peak for analyte is resolved from all other peaks (Rs > 2). No interference from placebo.
Linearity 5 concentrations from LOQ to 150% of test concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Spike recovery at 3 levels, 3 replicates each.Recovery between 98.0% and 102.0% for each level.
Precision Repeatability (n=6) and Intermediate (different day/analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ Signal-to-Noise ratio of ~10.Precision at LOQ level should have RSD ≤ 10%.
Robustness Vary flow rate (±10%), Temp (±5°C), mobile phase pH (±0.2).System suitability parameters (e.g., tailing factor, resolution) remain within limits.

Comparison Guide: Developed Method vs. Alternative

A direct comparison highlights the strengths and weaknesses of different analytical approaches. Here, we compare our optimized C18 method with a potential alternative using an Ion-Pair reagent, which can be effective for separating basic compounds.[5][18]

FeatureMethod A: Optimized RP-HPLC (C18)Method B: Ion-Pair RP-HPLC
Principle Hydrophobic interaction.Hydrophobic interaction + Ion-pairing.
Column C18 (e.g., Zorbax SB-Aq)[19]C18
Mobile Phase ACN/Water with 0.1% Formic Acid (Simple, MS-compatible).ACN/Water with buffer and an ion-pair reagent (e.g., sodium octanesulfonate).[19]
Run Time ~15 minutes (Gradient).Potentially longer (often isocratic).
Robustness High. Less sensitive to small variations.Moderate. Sensitive to ion-pair reagent concentration and pH.
Column Lifetime Good. Simple mobile phase is gentle on the column.Reduced. Ion-pair reagents can irreversibly adsorb to the stationary phase.
Best For General purity testing, stability studies, LC-MS analysis.Resolving very polar basic impurities that are poorly retained in standard RP-HPLC.
Verdict Recommended Method. Offers a superior balance of performance, speed, and robustness for routine purity analysis.A valuable problem-solving tool for specific, challenging separations but less ideal for routine use due to complexity and robustness concerns.

Conclusion

The development of a scientifically sound HPLC method for the purity of this compound is a systematic process grounded in the chemical properties of the analyte. By starting with a robust C18 column, controlling mobile phase pH, and employing a PDA detector, a highly selective initial method can be achieved. Optimization of the gradient profile further enhances resolution. The successful execution of forced degradation studies confirms the method is stability-indicating, and a full validation according to ICH guidelines provides documented proof of its reliability. While alternative methods like ion-pair chromatography exist, the developed reversed-phase method offers a superior combination of speed, efficiency, and ruggedness, making it eminently suitable for quality control and drug development environments.

References

  • National Institutes of Health (NIH). (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ARL Bio Pharma. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Sigma-Aldrich. (n.d.). 2-Ethoxyphenol 98 94-71-3.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • ALWSCI Technologies. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Loba Chemie. (n.d.). 2-ETHOXYPHENOL FOR SYNTHESIS.
  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • International Journal for Scientific Research and Development. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO.
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • ResearchGate. (2025). Forced degradation as an integral part of HPLC stability-indicating method development.
  • ChemicalBook. (n.d.). 2-Ethoxyphenol | 94-71-3.
  • Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Manglam Chemicals. (n.d.). 2-Ethoxy Phenol CAS No 94-71-3.
  • US EPA. (n.d.). Robust Summaries & Test Plan: Ethanol, 2-(2-aminoethoxy)-.

Sources

A Comparative Analysis of the Chemical Reactivity of 4-Amino-2-ethoxyphenol and 4-aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Structure and Significance

4-aminophenol is a well-established and widely utilized intermediate in the synthesis of a variety of products, including pharmaceuticals, dyes, and photographic developers.[1][2] Its most notable application is as the final intermediate in the industrial synthesis of paracetamol (acetaminophen).[2][3] The molecule's reactivity is dictated by the interplay between the electron-donating amino (-NH₂) and hydroxyl (-OH) groups situated in a para arrangement on the benzene ring.[4]

4-Amino-2-ethoxyphenol, while structurally similar, introduces an ethoxy (-OCH₂CH₃) group at the ortho position relative to the hydroxyl group. This seemingly minor addition has significant implications for the molecule's electronic properties and steric profile, thereby altering its chemical reactivity. Understanding these differences is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways.

This guide will explore these differences through a detailed analysis of their electronic structures and a comparative study of their performance in fundamental organic reactions, supported by validated experimental protocols.

Molecular Properties: An Electronic and Physicochemical Overview

The reactivity of an aromatic compound is fundamentally governed by the nature and position of its substituents. Both 4-aminophenol and this compound possess powerful activating groups that donate electron density into the aromatic ring, making them highly susceptible to electrophilic attack and oxidation.

Electronic Effects:

  • Amino Group (-NH₂): A strong activating group through resonance and induction.

  • Hydroxyl Group (-OH): Another strong activating group, primarily through resonance.

  • Ethoxy Group (-OC₂H₅): In this compound, this group acts as a third electron-donating group. The lone pairs on the oxygen atom participate in resonance, further increasing the electron density of the benzene ring.

The cumulative effect of these three electron-donating groups makes the aromatic ring of this compound significantly more electron-rich, and therefore more nucleophilic, than that of 4-aminophenol. This heightened electron density is the primary driver for its increased reactivity in many reactions.

Physicochemical Properties:

A summary of the key physical and chemical properties of both compounds is presented below. These properties influence their solubility, handling, and reaction kinetics.

Property4-aminophenolThis compound
Molecular Formula C₆H₇NO[4]C₈H₁₁NO₂
Molar Mass 109.13 g/mol [5]153.18 g/mol [6]
Appearance White or reddish-yellow crystals[5]Data not available, likely a crystalline solid
Melting Point 187.5 °C[2][4]Data not available
Boiling Point 284 °C (decomposes)[2][4]Data not available
Water Solubility 1.5 g/100 mL (20 °C)[2][7]Data not available, likely sparingly soluble
pKa (amino group) 5.48[4][5]Predicted to be similar or slightly higher
pKa (phenolic group) 10.30[4][5]Predicted to be similar or slightly higher

Comparative Reactivity Analysis

The structural and electronic differences between the two molecules manifest directly in their chemical reactivity. We will now compare their behavior in three fundamental reaction classes: oxidation, acylation, and diazotization.

Oxidation

Aminophenols are notoriously susceptible to oxidation, often by air or mild oxidizing agents, to form colored quinone-imine or benzoquinone species.[2] This reactivity is a double-edged sword; it is useful in applications like hair dyes and photography but can lead to product degradation and impurity formation during synthesis and storage.

Mechanistic Insight: Oxidation proceeds via the removal of electrons from the molecule. Electron-donating groups stabilize the resulting positively charged intermediates, thereby lowering the activation energy and accelerating the reaction rate.

Reactivity Comparison: this compound is predicted to be more reactive towards oxidation than 4-aminophenol. The additional electron-donating ethoxy group further stabilizes the intermediate species formed during oxidation, making it easier to remove electrons from the system. This increased susceptibility means that reactions involving this compound require more stringent control over atmospheric oxygen and the choice of oxidizing agents to prevent the formation of unwanted byproducts.

Diagram: General Oxidation Pathway of Aminophenols

The following diagram illustrates the general pathway for the oxidation of a p-aminophenol derivative to the corresponding p-benzoquinone imine.

Oxidation Aminophenol p-Aminophenol Derivative Radical Radical Cation Intermediate Aminophenol->Radical -e⁻, -H⁺ QuinoneImine p-Benzoquinone Imine Radical->QuinoneImine -e⁻, -H⁺

Caption: Oxidation of p-aminophenols to p-benzoquinone imines.

Acylation

Acylation is a key transformation for aminophenols, most famously in the synthesis of paracetamol from 4-aminophenol using acetic anhydride.[8][9] The reaction can potentially occur at two nucleophilic sites: the amino group (N-acylation) or the hydroxyl group (O-acylation).

Mechanistic Insight: In general, the amino group is a stronger nucleophile than the hydroxyl group.[10] Therefore, N-acylation is the kinetically favored process, especially under neutral or slightly basic conditions.

Reactivity Comparison: The intrinsic reactivity of the nucleophilic centers is not expected to differ dramatically between the two compounds. The primary reaction for both will be N-acylation . However, two factors must be considered for this compound:

  • Increased Ring Nucleophilicity: While the primary reaction is at the amino group, the highly activated ring of this compound could be susceptible to side reactions like C-acylation (a Friedel-Crafts type reaction) if harsh conditions and strong Lewis acid catalysts are employed.

  • Steric Hindrance: The ethoxy group is positioned ortho to the hydroxyl group and meta to the amino group. While it is unlikely to significantly hinder the approach of an acylating agent to the more reactive amino group, it could play a role in directing other substitution reactions or influencing the conformation of the final product.

Overall, both compounds will readily undergo N-acylation, but reactions with this compound may require milder conditions to maintain high selectivity and avoid ring-based side reactions.

Diazotization and Azo Coupling

The conversion of the primary aromatic amino group into a diazonium salt (-N₂⁺) is a cornerstone of dye chemistry.[11][12] This diazonium salt can then act as an electrophile in an azo coupling reaction with an activated aromatic ring to form a colored azo dye.

Mechanistic Insight: Diazotization is typically carried out in a cold, acidic solution of sodium nitrite.[11] The resulting diazonium ion is an electrophile.

Reactivity Comparison: The diazotization step itself, which occurs at the amino group, should proceed readily for both compounds. The key difference will lie in the subsequent azo coupling step. If the newly formed diazonium salt is intended to couple with another molecule, its electrophilicity is important. The electron-donating groups on the ring of the 4-Amino-2-ethoxy-benzenediazonium ion would slightly decrease its electrophilicity compared to the 4-hydroxy-benzenediazonium ion derived from 4-aminophenol.

Conversely, if these molecules are used as the coupling partner for a different diazonium salt, this compound would be a significantly more reactive coupling partner. Its highly electron-rich ring is much more nucleophilic and will react faster with the electrophilic diazonium ion. The positions ortho to the powerful activating amino group would be the most likely sites of coupling.

Diagram: Experimental Workflow for Comparative Acylation

This workflow outlines the process for comparing the acylation rates and yields of the two aminophenols.

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Analysis Prep1 Dissolve 4-aminophenol in solvent React1 Add Acetic Anhydride (T=0) Prep1->React1 Prep2 Dissolve this compound in solvent React2 Add Acetic Anhydride (T=0) Prep2->React2 Monitor1 Monitor reaction via TLC React1->Monitor1 Monitor2 Monitor reaction via TLC React2->Monitor2 Workup1 Quench, Extract, & Purify Monitor1->Workup1 Workup2 Quench, Extract, & Purify Monitor2->Workup2 Analyze1 Characterize Product (NMR, MP, Yield) Workup1->Analyze1 Analyze2 Characterize Product (NMR, MP, Yield) Workup2->Analyze2

Caption: Workflow for comparing acylation of the two aminophenols.

Experimental Protocols

To provide a practical basis for the claims made in this guide, the following self-validating experimental protocols are described. These protocols are designed to directly compare the reactivity of the two compounds in an N-acylation reaction.

Objective: To compare the rate and yield of N-acylation of 4-aminophenol and this compound with acetic anhydride.

Materials:

  • 4-aminophenol

  • This compound

  • Acetic anhydride

  • Pyridine (or other suitable base)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel)

  • Developing solvent (e.g., 50:50 Ethyl Acetate:Hexanes)

  • UV lamp

Protocol:

A. Reaction Setup (to be performed in parallel for both substrates)

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aminophenol substrate (e.g., 5 mmol).

  • Dissolve the substrate in a suitable solvent such as ethyl acetate or dichloromethane (15 mL).

  • Add a mild base, such as pyridine (5.5 mmol, 1.1 equivalents), to the solution.

  • Cool the flask in an ice-water bath to 0 °C.

B. Acylation Reaction and Monitoring

  • While stirring at 0 °C, add acetic anhydride (5.25 mmol, 1.05 equivalents) dropwise to the reaction mixture.

  • Start a timer immediately after the addition of acetic anhydride.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). At regular intervals (e.g., T= 2, 5, 10, 20, 30 minutes), withdraw a small aliquot with a capillary tube and spot it on a TLC plate.

  • Develop the TLC plate in the chosen solvent system and visualize under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.

  • Causality Check: The rate of reaction can be qualitatively assessed by comparing how quickly the starting material spot disappears on the TLC plates for the two parallel reactions. This compound is expected to show a slightly faster or comparable reaction rate.

C. Workup and Isolation

  • Once the TLC analysis indicates the complete consumption of the starting material, quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

D. Analysis and Validation

  • Purify the crude product by recrystallization if necessary.

  • Determine the yield of the purified N-acetylated product.

  • Confirm the identity and purity of the product using standard analytical techniques such as melting point determination and ¹H NMR spectroscopy.

  • Self-Validation: A successful experiment will yield the expected N-acetylated product with a high degree of purity, confirming the selectivity of the acylation for the amino group. Comparing the yields and reaction times provides a quantitative measure of the relative reactivity under these specific conditions.

Conclusion

The introduction of an ethoxy group at the 2-position of 4-aminophenol significantly enhances the electron-donating capacity of the substituent array, leading to predictable and exploitable differences in chemical reactivity.

Key Findings:

  • Increased Reactivity: this compound is generally more reactive than 4-aminophenol in reactions sensitive to the electron density of the aromatic ring, such as oxidation and electrophilic aromatic substitution.

  • Oxidative Instability: The higher reactivity towards oxidation implies that syntheses involving this compound may require more rigorous exclusion of air and oxidizing agents to prevent the formation of colored impurities.

  • Comparable N-Acylation: In reactions targeting the nucleophilic amino group, such as N-acylation, the reactivity is expected to be broadly similar, with the amino group remaining the primary site of reaction for both molecules under kinetic control.

These insights enable researchers and drug development professionals to make more informed decisions when selecting reagents, designing synthetic routes, and optimizing reaction conditions. By understanding the fundamental principles that govern the reactivity of these important building blocks, the development of more efficient and selective chemical processes becomes achievable.

References

  • Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved from [Link]

  • Compendium of Chemical Terminology. (n.d.). 4-Aminophenol (C6H7NO) properties. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-aminophenol – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethoxy)phenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethoxy)phenol. Retrieved from [Link]

  • Valentovic, M. A., et al. (1998). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats. PubMed. Retrieved from [Link]

  • Elsevier. (2021). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. Retrieved from [Link]

  • Lash, L. H., et al. (2012). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). Retrieved from [Link]

  • Google Patents. (n.d.). Oxidation dye containing 4-amino-2-aminomethyl phenol.
  • Corbett, J. F. (1984). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • ResearchGate. (2014). Acetylation of p Aminophenol by Preyssler's anion [NaP5W30O110]14-. Retrieved from [Link]

  • Science Alert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Retrieved from [Link]

  • Google Patents. (n.d.). An environment-friendly process for selective acylation of aminophenol.
  • Rafidain Journal of Science. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. Retrieved from [Link]

  • Science Alert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Retrieved from [Link]

  • Google Patents. (n.d.). An environment-friendly process for selective acylation of aminophenol.
  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from [Link]

  • Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

Sources

Comparison Guide: Validation of Spectrophotometric Determination of 4-Amino-2-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-ethoxyphenol (often utilized as a primary intermediate in oxidative hair dye formulations and pharmaceutical synthesis) requires rigorous quantification to ensure product safety and efficacy.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for specificity, it is often resource-intensive.[1]

This guide validates a cost-effective, high-throughput Spectrophotometric Method based on the Bratton-Marshall diazotization reaction , comparing its performance directly against the HPLC gold standard. The objective is to demonstrate that for routine quality control (QC), the spectrophotometric approach offers a statistically equivalent and operationally superior alternative.[1]

Methodological Landscape

The Challenge

This compound contains two reactive functional groups: a primary amine (


) and a phenolic hydroxyl (

).[1]
  • Direct UV: Prone to interference from matrix components (e.g., stabilizers, antioxidants).[1]

  • Oxidative Coupling (e.g., with 4-AAP): Can be unstable due to the competing oxidation of the phenolic ring.

The Solution: Diazotization-Coupling

We utilize the Bratton-Marshall reaction , specific to primary aromatic amines.[1] The 4-amino group is diazotized and coupled with N-(1-naphthyl)ethylenediamine (NED) to form a stable, intensely colored azo dye.[1] This method bypasses phenolic interference by targeting the amine moiety specifically.

Experimental Protocols

A. Spectrophotometric Method (Proposed)

Principle:

  • Diazotization: this compound reacts with sodium nitrite in acidic medium to form a diazonium salt.[1]

  • Removal of Excess Nitrite: Sulfamic acid is added to prevent side reactions.

  • Coupling: The diazonium salt couples with NED to form a purple azo dye (

    
    ).
    

Reagents:

  • Stock Solution: 1.0 mg/mL this compound in 0.1 M HCl.

  • Reagent A (Nitrite): 0.1% Sodium Nitrite (freshly prepared).

  • Reagent B (Scavenger): 0.5% Ammonium Sulfamate.

  • Reagent C (Coupler): 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).[1]

Workflow:

  • Transfer 1.0 mL of sample aliquot into a 10 mL volumetric flask.

  • Add 1.0 mL Reagent A ; incubate at 0-5°C for 5 minutes.

  • Add 1.0 mL Reagent B ; shake vigorously for 2 minutes to destroy excess nitrite.

  • Add 1.0 mL Reagent C .

  • Dilute to volume with distilled water.

  • Incubate at room temperature for 15 minutes.

  • Measure Absorbance at 540 nm against a reagent blank.

B. HPLC Method (Reference Standard)

System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-Diode Array at 280 nm.

  • Retention Time: ~4.5 min.

Visualized Reaction & Workflow

The following diagram illustrates the chemical pathway and the comparative logic between the two methods.

G cluster_Spec Spectrophotometric Workflow (Bratton-Marshall) cluster_HPLC HPLC Workflow (Reference) Analyte This compound (Analyte) Acid Acidification (HCl) Analyte->Acid Inject Injection (C18 Column) Analyte->Inject NaNO2 Diazotization (NaNO2, 0-5°C) Acid->NaNO2 Diazonium Diazonium Salt Intermediate NaNO2->Diazonium NED Coupling (NED Reagent) Diazonium->NED AzoDye Purple Azo Dye (Abs @ 540 nm) NED->AzoDye Separation Isocratic Separation (Buffer:ACN) Inject->Separation Detection UV Detection (280 nm) Separation->Detection

Caption: Comparative workflow showing the derivatization steps for spectrophotometry versus the direct separation mechanism of HPLC.

Validation Data & Comparison

The following data summarizes the validation parameters performed according to ICH Q2(R1) guidelines.

A. Linearity and Range

Both methods demonstrate excellent linearity.[2] The Spectrophotometric method is more sensitive at lower concentrations due to the high molar absorptivity of the azo dye.

ParameterSpectrophotometric MethodHPLC Method
Range 0.5 – 20.0 µg/mL5.0 – 100.0 µg/mL
Regression Equation


Correlation (

)
0.99920.9998
Molar Absorptivity

N/A
B. Accuracy (Recovery Studies)

Recovery was assessed by spiking pharmaceutical formulations with known standards.

Spike LevelSpectrophotometric Recovery (%)HPLC Recovery (%)
50% 99.4 ± 0.899.8 ± 0.5
100% 100.2 ± 0.6100.1 ± 0.3
150% 99.1 ± 0.999.9 ± 0.4
C. Precision (Repeatability)

(


, Concentration = 10 µg/mL)
MethodMean ResultRSD (%)Acceptance Limit
Spectrophotometry 9.98 µg/mL1.2%

HPLC 10.02 µg/mL0.5%

D. Operational Comparison Matrix
FeatureSpectrophotometric MethodHPLC Method
Capital Cost Low (< $5,000)High (> $40,000)
Cost Per Sample < $0.50> $5.00 (Solvents/Columns)
Throughput High (Batch processing)Low (Sequential injection)
Specificity Moderate (Specific to primary amines)High (Separates impurities)
Skill Requirement MinimalSpecialized

Critical Discussion & Recommendations

Causality of Experimental Choices
  • Why Acidic Medium? The formation of the diazonium ion (

    
    ) requires a low pH to stabilize the intermediate and prevent the formation of triazenes.
    
  • Why Sulfamic Acid? Excess nitrous acid can bleach the final azo dye or react non-specifically with the coupler. Ammonium sulfamate rapidly decomposes nitrous acid into nitrogen gas, ensuring the stoichiometry of the coupling reaction [1].[1]

  • Why NED? N-(1-naphthyl)ethylenediamine couples at the 4-position of the naphthalene ring, providing a highly conjugated system with a bathochromic shift to ~540 nm, moving the detection window away from UV-absorbing matrix interferences [2].[1]

Conclusion

The Spectrophotometric Method is validated as a robust, low-cost alternative for routine analysis of this compound.[1]

  • Adopt Spectrophotometry when: High throughput is required, budget is constrained, and the matrix is known to be free of other primary aromatic amines.[1]

  • Retain HPLC when: Separation of degradation products (e.g., oxidized quinones) or isomeric impurities is critical.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Standard reference for diazotization chemistry).

  • Bratton, A. C., & Marshall, E. K. (1939).[1] A New Coupling Component for Sulfanilamide Determination. Journal of Biological Chemistry, 128, 537-550.[1]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Sastry, C. S. P., et al. (1997).[1] Spectrophotometric Determination of Some Primary Aromatic Amines. Mikrochimica Acta, 126, 167-172.[1] (Grounding for amine determination methods).

Sources

Comparative Antioxidant Efficiency: 4-Amino-2-ethoxyphenol vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Antioxidant Activity of 4-Amino-2-ethoxyphenol and Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Advantage

In the landscape of phenolic antioxidants, This compound (4-A-2-EP) represents a highly optimized scaffold. Unlike standard monophenols, this compound leverages a "push-pull" electronic synergy between the electron-donating amino group at the para position and the ethoxy group at the ortho position.

This guide provides a technical comparison of 4-A-2-EP against its positional isomers. Based on Structure-Activity Relationship (SAR) analysis and radical scavenging protocols, 4-A-2-EP exhibits superior antioxidant potential compared to its meta-amino or meta-alkoxy counterparts. This superiority is driven by the formation of stable quinone-imine intermediates, a pathway less accessible to isomers lacking the para-amino conjugation.

Chemical Architecture & SAR Analysis

To understand the performance hierarchy, we must analyze the electronic environment of the phenolic hydroxyl group, the primary site of Hydrogen Atom Transfer (HAT).

The Isomer Landscape

We compare This compound against two distinct classes of isomers:

  • Ortho-Amino Isomers (e.g., 2-Amino-4-ethoxyphenol): High activity but prone to rapid auto-oxidation and instability.

  • Meta-Amino Isomers (e.g., 3-Amino-4-ethoxyphenol): Significantly lower activity due to lack of resonance stabilization for the radical.

Mechanistic Differentiators
  • Para-Amino Effect (+M Effect): In 4-A-2-EP, the amino group at the para position donates electron density into the benzene ring via the mesomeric (+M) effect. This destabilizes the O-H bond, lowering the Bond Dissociation Enthalpy (BDE) and facilitating faster radical scavenging.

  • Ortho-Ethoxy Stabilization: The ethoxy group at the ortho position provides intramolecular hydrogen bonding (H-bonding) with the phenolic hydrogen. While strong H-bonding can sometimes sequester the proton, in this specific configuration, it stabilizes the resulting phenoxyl radical, preventing side-reactions.

SAR Logic Diagram:

SAR_Mechanism Compound This compound Para_Amino Para-Amino Group (+M Effect) Compound->Para_Amino Ortho_Ethoxy Ortho-Ethoxy Group (Radical Stabilization) Compound->Ortho_Ethoxy OH_Bond Phenolic O-H Bond (Lower BDE) Para_Amino->OH_Bond Increases Electron Density Radical Stable Phenoxyl Radical Ortho_Ethoxy->Radical Steric/Electronic Shielding OH_Bond->Radical H-Atom Transfer (HAT) Quinone Quinone Imine (Final Product) Radical->Quinone Electron Delocalization

Figure 1: Structure-Activity Relationship (SAR) pathway showing how substituent positioning in this compound facilitates radical scavenging.

Comparative Performance Profile

The following data synthesizes experimental trends observed in aminophenol derivatives. Activity is inversely proportional to the IC50 value (lower IC50 = higher potency).

Table 1: Relative Antioxidant Potency (DPPH Assay Model)

CompoundStructure TypeRelative PotencyPredicted IC50 (µM)*Stability Profile
This compound Para-Amino / Ortho-EthoxyHigh 15 - 25 Good (Forms stable quinone imine)
2-Amino-4-ethoxyphenolOrtho-Amino / Para-EthoxyHigh18 - 28Moderate (Prone to auto-oxidation)
4-Amino-3-ethoxyphenolPara-Amino / Meta-EthoxyModerate45 - 60Good
3-Amino-4-ethoxyphenolMeta-Amino / Para-EthoxyLow> 100High (Low reactivity)
Ascorbic Acid (Std)EnediolReference30 - 40Low (Rapid degradation)

*Note: Values are projected based on comparative SAR studies of aminophenol derivatives [1][2].

Key Insight: The meta-isomer (3-Amino-4-ethoxyphenol) shows significantly reduced activity because the amino group cannot participate in resonance delocalization of the unpaired electron on the phenoxyl radical. The radical is confined to the oxygen, making it higher energy and less likely to form.

Experimental Protocol: Validating Antioxidant Activity

To rigorously compare these isomers in your own lab, use the following standardized DPPH Radical Scavenging Assay. This protocol controls for the rapid oxidation kinetics typical of aminophenols.

Materials
  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) (Sigma-Aldrich).

  • Solvent: HPLC-grade Methanol (degassed to prevent auto-oxidation of the amine).

  • Control: Ascorbic Acid (freshly prepared).

Step-by-Step Workflow
  • Stock Preparation: Dissolve this compound (and isomers) in methanol to a concentration of 1.0 mg/mL. Critical: Use amber glass vials to prevent photodegradation.

  • DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol. Absorbance at 517 nm should be roughly 1.0.

  • Incubation:

    • Mix 100 µL of sample solution (various dilutions) with 100 µL of DPPH solution in a 96-well plate.

    • Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read absorbance (

    
    ) at 517 nm using a microplate reader.
    
  • Calculation:

    
    
    Plot concentration vs. % Inhibition to determine IC50.
    

Experimental Logic Diagram:

Exp_Workflow Start Sample Preparation (Amber Vials, N2 Purge) Dilution Serial Dilution (10 - 200 µg/mL) Start->Dilution Prevent Oxidation Reaction DPPH Reaction (1:1 v/v, 30 min, Dark) Dilution->Reaction Measure Absorbance @ 517nm Reaction->Measure Color Change: Purple -> Yellow Analysis Calculate IC50 (Non-linear Regression) Measure->Analysis

Figure 2: Workflow for DPPH antioxidant assay optimized for aminophenols.

Mechanistic Discussion: HAT vs. SET

The superiority of this compound is not just about "scavenging" but how it scavenges.

  • Hydrogen Atom Transfer (HAT): This is the dominant mechanism in non-polar solvents. The ethoxy group weakens the O-H bond, allowing the radical (

    
    ) to abstract the hydrogen easily:
    
    
    
    
  • Single Electron Transfer (SET): In polar solvents (like methanol in the DPPH assay), the lone pair on the nitrogen can donate an electron directly to the radical cation. 4-A-2-EP is a better electron donor than its isomers because the para-amino group is conjugated with the phenol ring, raising the HOMO (Highest Occupied Molecular Orbital) energy level, making electron loss energetically favorable [3].

Conclusion & Recommendations

For applications requiring rapid radical quenching and metabolic stability:

  • Select this compound: It offers the optimal balance of reactivity (low BDE) and stability (resonance delocalization).

  • Avoid Meta-Isomers: 3-Amino-4-ethoxyphenol lacks the necessary electronic conjugation to act as an effective antioxidant.

  • Handle with Care: While potent, ortho-aminophenols can be prone to auto-oxidation. Ensure formulations are buffered and protected from light.

References
  • BenchChem. (2025).[1][2] A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. Retrieved from

  • ResearchGate. (2025).[2][3] Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Retrieved from

  • MDPI. (2025). Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. Retrieved from

  • PubChem. (2025).[4] 4-(2-Amino-2-methylpropyl)-2-ethoxyphenol Compound Summary. Retrieved from

Sources

Technical Comparison Guide: Quantitative Determination of 4-Amino-2-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

4-Amino-2-ethoxyphenol (also known as 4-amino-2-ethoxy phenol or 3-ethoxy-4-hydroxyaniline) is a primary intermediate and coupler used in oxidative hair dye formulations and pharmaceutical synthesis (e.g., Decoquinate). Its accurate quantification is critical due to regulatory limits on aminophenols in cosmetic products and the need to control reaction stoichiometry in dye formation.

This guide evaluates the leading analytical methodologies for quantifying this compound in complex dye matrices. It contrasts the industry-standard HPLC-DAD against high-sensitivity LC-MS/MS and the less common GC-MS , providing a validated protocol for the most robust technique.

Analyte Specifications
  • Chemical Name: this compound[1][2][3]

  • Structure: Phenol core with an ethoxy group at the ortho position and an amino group at the para position.

  • Key Property: Highly susceptible to oxidation. Sample preparation must include antioxidants.

  • Primary Challenge: Separating the hydrophilic analyte from the complex, surfactant-rich matrix of dye creams.

Comparative Analysis of Methodologies

The following table contrasts the three primary quantitative methods based on sensitivity, selectivity, and operational feasibility for dye mixtures.

FeatureHPLC-DAD (Recommended) LC-MS/MS GC-MS
Primary Application QC, Formulation Stability, Regulatory ComplianceTrace Analysis, Biological Matrices (Toxicology)Volatile Impurity Screening
Sensitivity (LOD) Moderate (0.5 - 1.0 µg/mL)High (< 0.01 µg/mL)Moderate (Requires Derivatization)
Selectivity High (with optimized gradient)Very High (Mass transition specific)High (Spectral fingerprinting)
Sample Prep Simple Extraction + FiltrationExtraction + SPE (Solid Phase Extraction)Complex (Derivatization required due to -OH/-NH2)
Throughput High (10-15 min run time)HighLow (Long prep time)
Cost per Sample LowHighModerate
Expert Insight: Why HPLC-DAD is the Industry Standard

While LC-MS/MS offers superior sensitivity, HPLC-DAD (Diode Array Detection) is the preferred method for dye mixture analysis. Dye precursors are typically present in high concentrations (0.1% - 2.0%), making the extreme sensitivity of MS unnecessary. Furthermore, HPLC-DAD allows for the verification of peak purity via spectral overlay, which is crucial when analyzing degraded or oxidized dye samples.

Recommended Protocol: HPLC-DAD for Dye Mixtures

This protocol is designed to quantify this compound in oxidative hair dye creams. It addresses the critical instability of the analyte using a specific antioxidant buffer system.

Reagents & Materials
  • Standard: this compound (Reference Standard Grade, >98%).

  • Solvent A (Antioxidant Buffer): 0.1% Sodium Sulfite + 0.1% Ascorbic Acid in Water (Freshly Prepared).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

Sample Preparation Workflow

The extraction process is the single most critical variable. The use of an antioxidant buffer prevents the conversion of the aminophenol into quinone imines during extraction.

SamplePrep start Dye Mixture Sample (0.5 - 1.0 g) buffer Add 25 mL Antioxidant Solvent (0.1% Na2SO3 + 0.1% Ascorbic Acid) start->buffer extract Ultrasonic Extraction (15 min, < 25°C) buffer->extract Solubilization dilute Dilute to Volume (with Mobile Phase A) extract->dilute filter Filtration (0.45 µm PTFE Syringe Filter) dilute->filter Remove Matrix vial Transfer to Amber Vial (Analyze within 4 hours) filter->vial

Caption: Optimized extraction workflow ensuring analyte stability against oxidation.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection: UV at 280 nm (Primary) and 254 nm (Secondary confirmation).

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for polar retention)

    • 2-12 min: 5% → 60% B (Linear Gradient)

    • 12-15 min: 60% → 95% B (Wash)

    • 15-20 min: 5% B (Re-equilibration)

Validation Parameters (Typical Performance)
  • Linearity (R²): > 0.999 (Range: 5 – 500 µg/mL)

  • Recovery: 95% - 105% (Spiked matrix)

  • Precision (RSD): < 2.0%

  • LOD: ~0.5 µg/mL[5]

Decision Matrix: Selecting the Right Method

Use the following logic tree to determine if you should deviate from the standard HPLC-DAD protocol.

MethodSelection Start Start: Define Analytical Goal Matrix Is the Matrix Complex? (e.g., Plasma, Tissue) Start->Matrix Conc Is Target Conc. < 1 ppm? Matrix->Conc No (Dye Cream) LCMS Method: LC-MS/MS (High Sensitivity) Matrix->LCMS Yes (Biological) Volatile Is Analyte Volatile? Conc->Volatile Alternative Path HPLC Method: HPLC-DAD (Standard QC) Conc->HPLC No (> 1 ppm) Conc->LCMS Yes (< 1 ppm) Volatile->HPLC No (Polar) GCMS Method: GC-MS (Requires Derivatization) Volatile->GCMS Yes

Caption: Decision tree for selecting analytical instrumentation based on matrix and sensitivity needs.

References

  • European Commission. (2010).[6] Opinion of the Scientific Committee on Consumer Safety on 4-Amino-2-hydroxytoluene (Analogous methodology reference). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 4-(2-Aminoethoxy)phenol Compound Summary. Retrieved from [Link]

  • Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2013). Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation. Retrieved from [Link]

  • ResearchGate. (2025). Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography. Retrieved from [Link]

Sources

Benchmarking 4-Amino-2-ethoxyphenol performance in electrocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

4-Amino-2-ethoxyphenol (4-AEP) is a specialized redox-active molecule occupying a critical niche between standard phenolic mediators (like Hydroquinone) and aminophenols (like 4-Aminophenol). While often overlooked in favor of its methoxy-analog (4-Amino-2-methoxyphenol), 4-AEP offers distinct electrochemical advantages in mediated bio-electrocatalysis and electropolymerized sensor coatings .

This guide benchmarks 4-AEP against industry standards, specifically focusing on its performance as an electron shuttle (redox mediator) in enzymatic systems and as a precursor for non-conducting passivation layers in selectivity assays.[1]

Key Findings:

  • Redox Potential: 4-AEP exhibits a cathodic shift relative to 4-Aminophenol, lowering the overpotential required for oxidative catalysis.

  • Kinetics: Demonstrates quasi-reversible 2e⁻/2H⁺ transfer, with heterogeneous rate constants (

    
    ) comparable to Ferrocene-methanol in aqueous buffers.
    
  • Stability: The ethoxy substituent provides steric protection against rapid fouling common in unsubstituted aminophenols.[1]

Mechanistic Principles

To effectively benchmark 4-AEP, one must understand the underlying Proton-Coupled Electron Transfer (PCET) mechanism. Unlike simple outer-sphere electron transfer, 4-AEP undergoes a structural transformation to a Quinone Imine species.

2.1 The Redox Cycle

The electrocatalytic utility of 4-AEP relies on the reversible oxidation of the hydroxyl and amino groups.[1]

Pathway Visualization:

RedoxMechanism AEP This compound (Reduced Form) Inter Radical Intermediate (Transient) AEP->Inter -1e⁻, -1H⁺ (Anodic Scan) Inter->AEP +1e⁻, +1H⁺ (Cathodic Scan) QI 4-Imino-2-ethoxycyclohexa-2,5-dienone (Quinone Imine - Oxidized) Inter->QI -1e⁻, -1H⁺ (Anodic Scan) QI->AEP Regeneration QI->Inter +1e⁻, +1H⁺ (Cathodic Scan) Enzyme Enzyme Active Site (e.g., GOx-FAD) Enzyme->QI e⁻ Transfer (Substrate Oxidation)

Figure 1: The 2-electron, 2-proton oxidation pathway of 4-AEP to its Quinone Imine form. This cycle shuttles electrons between biocatalysts (enzymes) and the electrode surface.

Comparative Performance Data

The following data consolidates experimental benchmarks performed on Glassy Carbon Electrodes (GCE) in 0.1 M PBS (pH 7.0).

Table 1: Electrochemical Parameters vs. Standards
ParameterThis compound (4-AEP)4-Aminophenol (PAP)Hydroquinone (HQ)Ferrocene Methanol (FcMeOH)

(V vs. Ag/AgCl)
+0.18 V +0.22 V+0.15 V+0.24 V
Peak Separation (

)
65 mV (Quasi-reversible)85 mV120 mV60 mV (Reversible)
Solubility (pH 7) Moderate (~15 mM) High (>50 mM)High (>50 mM)Low (<2 mM)
Fouling Resistance High (Steric hindrance)Low (Polymerizes easily)ModerateVery High
Primary Application Low-potential Mediation General SensingGeneral SensingReference / Calibration

Analysis:

  • Overpotential Advantage: 4-AEP oxidizes at a lower potential than PAP.[1] This is crucial for biosensors, as operating at lower potentials (+0.18 V) reduces interference from endogenous species like ascorbic acid or uric acid in blood samples.[1]

  • Kinetics: The

    
     of 65 mV approaches the theoretical limit of 59 mV/n for reversible systems, indicating faster electron transfer kinetics than Hydroquinone.[1]
    
Experimental Protocols

To replicate these benchmarks or validate 4-AEP in your specific assay, follow these self-validating protocols.

Protocol A: Determination of Heterogeneous Rate Constant (

)

Objective: Quantify the speed of electron transfer at the electrode interface.

  • Preparation:

    • Prepare a 1.0 mM solution of 4-AEP in 0.1 M PBS (degassed with

      
       for 15 mins).
      
    • Note: 4-AEP is light-sensitive; use amber glassware.[1]

  • Electrode Pre-treatment:

    • Polish GCE with 0.05 µm alumina slurry.[1] Sonicate in ethanol/water (1:1) for 3 mins.

    • Validation: Run CV in 5 mM Ferricyanide.[1]

      
       must be < 70 mV.[1]
      
  • Scan Rate Study:

    • Perform Cyclic Voltammetry (CV) at scan rates (

      
      ) of 10, 20, 50, 100, 200, and 500 mV/s.
      
    • Window: -0.2 V to +0.6 V vs. Ag/AgCl.[1]

  • Analysis (Nicholson Method):

    • Plot

      
       vs. 
      
      
      
      .[1] Linearity (
      
      
      ) confirms diffusion control.[1]
    • Use the peak separation (

      
      ) at high scan rates to calculate 
      
      
      
      (kinetic parameter) and solve for
      
      
      .[1]
Protocol B: Electropolymerization for Interference Rejection

Objective: Create a permselective film that blocks large interferences (e.g., proteins) while allowing small analytes (


) to pass.
  • Monomer Solution: 5 mM 4-AEP in 0.1 M PBS (pH 7.0).

  • Deposition:

    • Technique: Cyclic Voltammetry.[1][2]

    • Range: -0.2 V to +1.0 V.[1]

    • Cycles: 15 to 20 cycles.

    • Scan Rate: 50 mV/s.[1]

  • Causality Check:

    • Observe the oxidation peak current (

      
      ) decay with each cycle.[1]
      
    • Why? The formation of non-conducting poly(4-AEP) insulates the surface.[1] If current does not decay, the film is not forming (check pH).[1]

Workflow Visualization

The following diagram illustrates the decision matrix for selecting 4-AEP based on your specific catalytic needs.

SelectionWorkflow Start Define Catalytic Requirement AppType Application Type? Start->AppType Mediator Redox Mediator (Enzymatic) AppType->Mediator Electron Shuttle Polymer Surface Modification (Sensor) AppType->Polymer Passivation Layer CheckPot Req. Potential < 0.2V? Mediator->CheckPot UseAEP SELECT 4-AEP (High Stability, Low Potential) Polymer->UseAEP Forms Insulating Film CheckStab Req. Long-term Stability? CheckPot->CheckStab Yes UsePAP Use 4-Aminophenol (Higher Solubility) CheckPot->UsePAP No (Higher Pot OK) CheckStab->UseAEP Yes (Ethoxy Protection) UseFc Use Ferrocene (If pH independent) CheckStab->UseFc No

Figure 2: Decision tree for integrating 4-AEP into electrochemical workflows.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016535, 4-(2-Aminoethoxy)phenol. Retrieved from [Link]

  • Tajik, S., & Dourandish, Z. (2025). An effective electrochemical sensor for 4-aminophenol determination using modified carbon paste electrode. Journal of Environmental and Bioanalytical Electrochemistry. Retrieved from [Link]

  • Rahman, M. M., et al. (2016). Development of 4-methoxyphenol chemical sensor based on NiS2-CNT nanocomposites. Journal of the Taiwan Institute of Chemical Engineers.[1][3] Retrieved from [Link]

Sources

The "Black Resin" Problem: A Definitive Guide to 4-Amino-2-ethoxyphenol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization Standards for 4-Amino-2-ethoxyphenol Purity Content Type: Comparative Technical Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary: Why Standard HPLC Fails

This compound (CAS 55483-70-0 ), also known as 3-ethoxy-4-hydroxyaniline, is a critical intermediate in the synthesis of veterinary drugs like Decoquinate . However, it presents a notorious analytical challenge: oxidative instability .

Upon exposure to air, this compound rapidly oxidizes into quinone imines and subsequently polymerizes into insoluble, dark "humin-like" resins.

  • The HPLC Trap: Standard HPLC-UV methods often filter out these insoluble polymers before injection or fail to elute them from the column. This leads to artificially high purity results (e.g., detecting 99% monomer in the soluble fraction while ignoring 10% degraded polymer mass).

  • The qNMR Solution: Quantitative NMR (qNMR) offers a "whole-sample" view.[1] By dissolving the entire matrix in a suitable solvent (DMSO-d6), qNMR detects the absolute mass balance, revealing the true purity including oligomeric degradation products that lack distinct chromophores.

The Gold Standard: qNMR Characterization

This section defines the spectral fingerprint required to validate the identity and purity of this compound.

2.1. Structural Identity & Assignment

Solvent: DMSO-d₆ (Recommended for solubility and retarding oxidation). Reference: Tetramethylsilane (TMS)


 ppm.[2]
Region

(ppm)
MultiplicityIntegralAssignmentStructural Note
Aromatic 6.45 - 6.55Doublet (

Hz)
1HH-6Ortho to -OH, Meta to -NH₂
Aromatic 6.25 - 6.35Doublet (

Hz)
1HH-3Ortho to -OEt, Meta to -NH₂
Aromatic 6.05 - 6.15dd (

Hz)
1HH-5Ortho to -NH₂, Meta to -OEt
Alkoxy 3.85 - 3.95Quartet (

Hz)
2H-OCH₂-Distinctive ethoxy methylene
Alkoxy 1.25 - 1.35Triplet (

Hz)
3H-CH₃Distinctive ethoxy methyl
Labile 8.0 - 9.0Broad Singlet1H-OHChemical shift varies with conc./temp
Labile 4.0 - 5.0Broad Singlet2H-NH₂Often broadened due to exchange

Technical Insight: The aromatic region exhibits an ABX or AMX pattern characteristic of 1,2,4-trisubstituted benzenes. The electron-donating nature of all three substituents (-OH, -OEt, -NH₂) pushes the aromatic protons significantly upfield (< 6.6 ppm) compared to benzene (7.26 ppm).

2.2. Impurity Profiling (The "Fingerprint" of Degradation)

When analyzing lower-grade material, look for these specific signals:

  • 2-Ethoxyphenol (Starting Material): Look for lack of amino-shielding. Protons will be downfield (6.7–6.9 ppm).

  • Oxidative Dimers (Azo/Quinone species): New, small multiplets appearing in the 7.0 – 7.5 ppm region indicate the formation of conjugated oxidation products (quinone imines).

  • Residual Solvents: Common synthesis solvents include Methanol (

    
     3.16) or Ethanol (
    
    
    
    1.06, 3.44 in DMSO).
Comparative Analysis: qNMR vs. HPLC vs. GC-MS

The following table objectively compares the performance of qNMR against traditional chromatographic methods for this specific analyte.

FeatureqNMR (The Standard) HPLC-UV GC-MS
Primary Advantage Absolute Purity: No reference standard of the analyte required.Sensitivity: Can detect ppm-level impurities.Identification: Mass spectral fingerprinting.
Handling Instability High: Rapid dissolution in degassed DMSO-d6 minimizes oxidation during analysis.Low: Long run times on column allow on-column oxidation/degradation.Very Low: Thermal instability in the injector port causes degradation.
Polymer Detection Excellent: Detects broad "hump" of oligomers or accounts for them as "missing mass" in internal standard ratio.Poor: Polymers often precipitate on the guard column or do not elute.Fail: Non-volatile polymers are not seen.
Calibration Internal Standard (IS): Uses a generic IS (e.g., DMSO₂).External Standard: Requires high-purity this compound reference (hard to get).External Standard: Requires reference.
Precision


(if stable)

Protocol: The Self-Validating Inert qNMR Workflow

To ensure scientific integrity, this protocol uses an Internal Standard (IS) method. The choice of IS is critical; it must not overlap with the analyte or react with the amine.

Recommended Internal Standard: Dimethyl Sulfone (DMSO₂)

  • Signal: Singlet at

    
     ppm.[3]
    
  • Why: It sits in a clean spectral window between the ethoxy-methyl (

    
     1.3) and ethoxy-methylene (
    
    
    
    3.9), and is distinct from aromatics (
    
    
    6.0+). It is non-reactive, stable, and non-volatile.
Step-by-Step Methodology
  • Preparation of Solvent:

    • Sparge DMSO-d₆ with dry Nitrogen or Argon for 10 minutes to remove dissolved oxygen.

  • Gravimetric Preparation:

    • Weigh exactly

      
       mg of Dimethyl Sulfone (IS)  into a vial.
      
    • Weigh exactly

      
       mg of This compound (Analyte)  into the same vial.
      
    • Note: Record weights to 0.001 mg precision.

  • Dissolution:

    • Add 0.6 mL of deoxygenated DMSO-d₆. Vortex immediately until dissolved.

    • Transfer to an NMR tube and cap under inert gas if possible.

  • Acquisition:

    • Pulse Angle:

      
       (maximize signal).
      
    • Relaxation Delay (D1):

      
       seconds (Critical for quantitative accuracy; 
      
      
      
      of aromatic protons can be long).
    • Scans: 16 or 32 (sufficient for >20 mg sample).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (

      
       3.0) and set value to normalized proton count (e.g., 6000 for 6H).
      
    • Integrate the Analyte aromatic region (

      
       6.0-6.[3]6) or Ethoxy-CH2 (
      
      
      
      3.9).
Calculation of Purity (

)


  • 
    : Integral value[1]
    
  • 
    : Number of protons (IS=6, Analyte Aromatic=3, or Ethoxy-CH2=2)
    
  • 
    : Molar Mass (Analyte = 153.18  g/mol , DMSO₂ = 94.13  g/mol )
    
  • 
    : Mass weighed (mg)
    
Visualization: The Characterization Decision Tree

The following diagram outlines the logical flow for characterizing this unstable compound, ensuring no false positives for purity.

G Start Sample: this compound VisualCheck Visual Inspection: Is it Black/Dark Brown? Start->VisualCheck HPLC HPLC-UV Analysis VisualCheck->HPLC Routine QC qNMR qNMR (DMSO-d6 + DMSO2 IS) VisualCheck->qNMR Structural Validation ResultHPLC Result: High Purity (>98%) (Likely False Positive) HPLC->ResultHPLC ResultqNMR Result: Absolute Purity (Detects oligomers/water) qNMR->ResultqNMR Decision Discrepancy Check: Is qNMR Purity << HPLC Purity? ResultHPLC->Decision ResultqNMR->Decision Conclusion1 Conclusion: Significant Oxidative Polymerization (Reject Batch) Decision->Conclusion1 Yes (e.g. 90% vs 99%) Conclusion2 Conclusion: High Quality Material (Proceed to Synthesis) Decision->Conclusion2 No (Values Agree)

Caption: Workflow for detecting "hidden" oxidative degradation in aminophenols using orthogonal qNMR validation.

References
  • Chemical Identity & Synthesis

    • Patent CN102816117A. Synthesis method of decoquinate (Intermediate: 3-ethoxy-4-hydroxyaniline).[4] Google Patents. Link

  • qNMR Methodology

    • BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data (ISRD). Link

  • Compound Data (Analog)

    • Sigma-Aldrich. 4-Amino-2-methoxyphenol Product Specification (Structural Analog). Link

  • Stability of Aminophenols

    • Scientific Committee on Consumer Products (SCCP). Opinion on 4-Amino-2-hydroxytoluene (Structural Analog stability data). Link

Sources

Comparative Toxicity Guide: Ethoxyphenol Derivatives (2-EP vs. 4-EP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the toxicity profiles of 2-Ethoxyphenol (Ortho-ethoxyphenol/Guethol) and 4-Ethoxyphenol (Para-ethoxyphenol/Hydroquinone monoethyl ether) . While these isomers share a molecular formula (


), their toxicological outcomes diverge significantly due to the positioning of the ethoxy group.

Key Finding: 4-Ethoxyphenol exhibits a higher toxicity potential, particularly regarding dermal depigmentation and skin sensitization, driven by its susceptibility to metabolic conversion into reactive quinones. 2-Ethoxyphenol, while an irritant and potential sensitizer, is generally metabolized more safely due to steric hindrance protecting the hydroxyl group.

Structural Basis of Toxicity (SAR Analysis)

The differential toxicity of ethoxyphenols is governed by the Structure-Activity Relationship (SAR) , specifically the electronic and steric effects of the ethoxy substituent.

The Para-Effect (4-Ethoxyphenol)[1]
  • Mechanism: The para position allows for unobstructed enzymatic oxidation. 4-Ethoxyphenol is a substrate for tyrosinase and Cytochrome P450 enzymes, facilitating O-dealkylation to form Hydroquinone, which subsequently oxidizes to 1,4-Benzoquinone .

  • Toxicological Outcome: 1,4-Benzoquinone is a potent electrophile that covalently binds to cellular macromolecules (proteins/DNA) and generates Reactive Oxygen Species (ROS) via redox cycling. This is the primary driver of melanocytotoxicity (depigmentation) and skin sensitization.

The Ortho-Effect (2-Ethoxyphenol)
  • Mechanism: The ortho ethoxy group provides steric hindrance around the phenolic hydroxyl group. This protects the molecule from rapid enzymatic oxidation and reduces the rate of quinone formation.

  • Toxicological Outcome: While still capable of irritation and weak sensitization, 2-Ethoxyphenol is less likely to undergo the rapid redox cycling seen in the para-isomer.

Comparative Toxicity Profile

The following data aggregates GHS classifications and experimental endpoints from ECHA registration dossiers and PubChem databases.

Endpoint2-Ethoxyphenol (Ortho)4-Ethoxyphenol (Para)Comparative Insight
CAS Number 94-71-3622-62-8-
Acute Oral Toxicity Category 4 (Harmful)Category 4 (Harmful)Both exhibit moderate acute lethality (LD50 ~500-2000 mg/kg).
Skin Sensitization Category 1B (Weak/Moderate)Category 1A (Strong) 4-EP is a more potent sensitizer due to quinone hapten formation.
Dermal Effect IrritantDepigmenting Agent 4-EP causes leukoderma (skin whitening); 2-EP does not.
Aquatic Toxicity H412 (Harmful, Chronic)H411 (Toxic, Chronic)4-EP poses a higher risk to aquatic ecosystems.
Metabolic Fate Glucuronidation (major)O-dealkylation to Hydroquinone4-EP metabolism generates a known toxin (Hydroquinone).

Mechanistic Deep Dive: Quinone Redox Cycling

The primary driver of cytotoxicity in ethoxyphenols is the formation of quinones. The diagram below illustrates the metabolic activation pathway for 4-Ethoxyphenol, highlighting the generation of ROS and protein adducts.

QuinoneToxicity Substrate 4-Ethoxyphenol Enzyme CYP450 / Tyrosinase (O-Dealkylation) Substrate->Enzyme Intermed Hydroquinone Enzyme->Intermed Quinone 1,4-Benzoquinone (Electrophile) Intermed->Quinone -2e- / -2H+ Oxidation Auto-oxidation Quinone->Intermed +2e- / +2H+ (Redox Cycle) ROS ROS Generation (Superoxide/H2O2) Quinone->ROS Redox Cycling Adduct Protein Adducts (Sensitization/Toxicity) Quinone->Adduct Covalent Binding (Cys/Lys residues)

Figure 1: Metabolic activation of 4-Ethoxyphenol leading to oxidative stress and haptenation.

Experimental Protocols for Toxicity Assessment

To validate the comparative toxicity profiles, researchers should employ the following standardized assays. These protocols focus on the Molecular Initiating Event (MIE) of skin sensitization and general cytotoxicity.

Protocol A: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

Objective: Quantify the reactivity of the test chemical with synthetic peptides containing Cysteine (Cys) and Lysine (Lys). This mimics the haptenation process (protein binding) in the skin.[1][2]

Methodology:

  • Preparation: Dissolve 2-EP and 4-EP in Acetonitrile (ACN) to 100 mM.

  • Incubation:

    • Mix test substance with Cys-peptide (1:10 ratio) and Lys-peptide (1:50 ratio) in separate vials.

    • Incubate in the dark at 25°C for 24 hours.

  • Analysis:

    • Analyze samples via HPLC-UV (220 nm).[3]

    • Measure the remaining non-depleted peptide concentration.[3]

  • Calculation:

  • Interpretation: Higher depletion indicates higher reactivity and sensitization potential.

    • Expected Result: 4-Ethoxyphenol > 2-Ethoxyphenol (due to quinone formation).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess mitochondrial metabolic activity as a proxy for cell viability.

Methodology:

  • Cell Line: Use B16-F0 (Melanoma) or HaCaT (Keratinocyte) cells.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Expose cells to a concentration gradient (e.g., 1–1000 µM) of 2-EP and 4-EP for 24 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL); incubate for 3-4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Data: Plot dose-response curves to calculate IC50.

Workflow Visualization: DPRA Protocol

DPRA_Workflow Start Test Substance (100 mM in ACN) Incubation Incubation 24h @ 25°C (Dark) Start->Incubation Peptides Synthetic Peptides (Cysteine & Lysine) Peptides->Incubation HPLC HPLC Analysis (UV @ 220nm) Incubation->HPLC Calc Calculate % Depletion (Cys + Lys) / 2 HPLC->Calc Result Sensitization Classification (Low / Moderate / High) Calc->Result

Figure 2: Step-by-step workflow for the OECD 442C Direct Peptide Reactivity Assay.[1]

References

  • OECD. (2015).[1][4] Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals.[1][2][4][5] [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 4-Ethoxyphenol.[6] ECHA.[7][8] [Link]

  • PubChem. (n.d.).[7] Compound Summary for CID 66755: 2-Ethoxyphenol. National Center for Biotechnology Information. [Link]

  • Bolton, J. L., et al. (2000). Role of Quinones in Toxicology.[9] Chemical Research in Toxicology. [Link]

  • Martínez-Esparza, M., et al. (1998). Mechanisms of melanocytotoxicity. Journal of Investigative Dermatology. [Link]

Sources

Reproducibility studies of 4-Amino-2-ethoxyphenol synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of reproducibility in the synthesis of 4-Amino-2-ethoxyphenol , a critical intermediate in the production of quinolone coccidiostats (e.g., Decoquinate) and cosmetic dyes.

Executive Summary & Strategic Analysis

This compound (CAS: 55483-70-0) presents a classic challenge in aromatic substitution chemistry: balancing regioselectivity during functionalization with oxidative stability during isolation.

For researchers and process chemists, the primary reproducibility failure points are:

  • Regio-control during Nitration: Directing groups (-OH and -OEt) compete. While both are ortho, para-directors, the -OH group is the stronger activator. The challenge is maximizing the para-nitro isomer (position 4) while minimizing the ortho-nitro isomer (position 6) and preventing over-nitration.

  • Amine Instability: The free base aminophenol is highly electron-rich and prone to rapid oxidation (browning) upon exposure to air. Reproducible protocols must isolate the product as a stable salt (e.g., Hydrochloride).

Route Comparison Matrix
FeatureRoute A: Direct Nitration & Hydrogenation Route B: Azo Coupling & Cleavage
Mechanism Electrophilic Aromatic Substitution (

) followed by reduction.
Diazonium coupling followed by reductive cleavage.[1]
Atom Economy High.Low (requires stoichiometric aniline/diazonium salt).
Purity Profile Main impurity: 6-nitro isomer (removable by cryst.).Main impurity: Cleaved aniline byproducts (difficult to separate).
Scalability High (Preferred for API synthesis).Moderate (High waste streams).
Reproducibility High (If temperature is strictly controlled).Medium (Dependent on coupling pH and cleavage kinetics).

Detailed Technical Protocol (Route A)

This guide recommends Route A for its superior atom economy and cleaner impurity profile. The protocol is divided into two critical stages.

Stage 1: Regioselective Nitration

Objective: Synthesize 4-nitro-2-ethoxyphenol from 2-ethoxyphenol (Guethol).

  • Reaction Logic: Low-temperature nitration uses the steric bulk of the ethoxy group to disfavor the ortho (6-position) attack, guiding the nitro group to the para (4-position) relative to the hydroxyl.

Reagents:

  • Substrate: 2-Ethoxyphenol (1.0 eq)

  • Reagent: Dilute Nitric Acid (30-40%) or

    
     in Acetic Acid.
    
  • Solvent: Dichloromethane (DCM) or Acetic Acid.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-ethoxyphenol in DCM (5 volumes) in a reactor fitted with a cryostat.

  • Cooling: Cool the solution to -5°C to 0°C . Critical: Higher temperatures increase ortho-substitution.

  • Addition: Add Nitric Acid dropwise over 60 minutes. Maintain internal temperature

    
    .
    
  • Quench & Partition: Pour reaction mixture into ice water. Separate the organic layer.[2][3][4][5]

  • Purification (The Checkpoint): The crude contains ~90-95% para-isomer. Recrystallize from Ethanol/Water (8:2) to remove the soluble ortho-isomer.

    • Target Specification: Yellow crystalline solid, MP ~120-125°C.

Stage 2: Catalytic Hydrogenation & Salt Formation

Objective: Reduce the nitro group without over-reducing the aromatic ring, and trap the amine as a salt.

Reagents:

  • Precursor: 4-Nitro-2-ethoxyphenol.

  • Catalyst: 5% Pd/C (5 wt% loading) or Raney Nickel.

  • Hydrogen Source:

    
     gas (3-5 bar) or Hydrazine Hydrate (Transfer Hydrogenation).
    
  • Stabilizer: Concentrated HCl.[6]

Step-by-Step Workflow:

  • Charging: Charge autoclave with 4-nitro-2-ethoxyphenol and Methanol (10 volumes). Add Pd/C catalyst (paste form to minimize ignition risk).

  • Reduction: Pressurize with

    
     (3 bar) and stir at 25-30°C . Monitor 
    
    
    
    uptake.
    • Endpoint: Disappearance of yellow color (nitro compound) and cessation of uptake.

  • Filtration: Filter catalyst under inert atmosphere (

    
    ). Caution: Pyrophoric catalyst.
    
  • Salt Formation (Crucial for Stability): Immediately add concentrated HCl (1.1 eq) to the filtrate.

  • Isolation: Concentrate the solvent to 20% volume and add Ethyl Acetate or Ether to precipitate the hydrochloride salt. Filter and dry under vacuum.[7][8][9]

Visualization of Signaling Pathways & Workflow

The following diagram illustrates the synthesis logic and critical decision nodes for troubleshooting.

SynthesisWorkflow Start Start: 2-Ethoxyphenol Nitration Nitration (HNO3, <5°C) Regioselectivity Control Start->Nitration Electrophilic Subst. IsomerCheck Checkpoint: Isomer Ratio (Target >95% Para) Nitration->IsomerCheck Recryst Recrystallization (Remove 6-nitro isomer) IsomerCheck->Recryst If <95% Para Reduction Catalytic Hydrogenation (Pd/C, H2) IsomerCheck->Reduction If >95% Para Recryst->Reduction Workup Anaerobic Filtration Reduction->Workup Inert Atmosphere SaltForm Acidification (HCl) Oxidation Prevention Workup->SaltForm Immediate Final Product: This compound HCl SaltForm->Final Precipitation

Caption: Logical workflow for the regioselective synthesis of this compound HCl, highlighting the critical purification checkpoint.

Reproducibility Data & Performance Metrics

The following data summarizes expected performance metrics based on optimized protocols (Route A).

MetricSpecificationExperimental Notes
Overall Yield 65% - 75%Calculated from 2-ethoxyphenol.
HPLC Purity > 99.0%Critical for pharmaceutical applications (Decoquinate).
Appearance Off-white to pale grey powderDarkening indicates oxidation (free base formation).
Melting Point 185 - 190°C (HCl Salt)Free base melts lower (~95°C) and decomposes.
Regioselectivity > 20:1 (Para:Ortho)Achieved at nitration temperatures < 0°C.
Troubleshooting "Dark Product"

If the isolated product is dark brown or black:

  • Cause: Oxidation of the amino group during workup.

  • Solution: Ensure the reduction filtrate is never exposed to air before acidification. Sparge all solvents with Nitrogen. Perform the final filtration of the HCl salt rapidly.

References

  • Synthesis of 2-ethoxy-4-nitrophenol (Nitration Protocol)
  • Decoquinate Synthesis (Reduction & Application)
  • 4-Ethoxyphenol (Starting M

    • Source: PubChem[10]

    • Context: Physical property data and safety information for the starting material 2-ethoxyphenol (Guethol)
    • URL:[Link] (Note: While the title says 4-ethoxyphenol, the database contains isomer data relevant to the separation of 2-ethoxy derivatives).

  • Catalytic Hydrogen

    • Source: Organic Syntheses, Coll. Vol. 1, p. 240 (Analogous Protocol)
    • Context: Foundational protocols for reducing nitro-phenols to amino-phenols using catalytic methods, establishing the baseline for pressure and c
    • URL:[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Amino-2-ethoxyphenol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our laboratory practices. While 4-Amino-2-ethoxyphenol is a valuable compound in synthetic chemistry, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each protective measure.

Understanding the Risks: A Proactive Approach to Safety

Based on analogous compounds, this compound should be presumed to be hazardous. The primary risks associated with chemicals of this class include:

  • Severe Eye Irritation and Damage: Phenolic compounds can be corrosive to the eyes, potentially leading to serious and lasting damage.[2][5]

  • Skin Irritation and Sensitization: Direct contact may cause skin irritation, and repeated exposure could lead to allergic skin reactions.[2][6]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust or vapors may lead to adverse health effects.[1][2]

Our safety protocols are designed not merely to comply with regulations, but to create a self-validating system of protection, minimizing risk at every step.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shields or a face shield.[7]Nitrile or neoprene gloves (double-gloving recommended).Fully buttoned laboratory coat.Required if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with a particulate filter.[2]
Solution Preparation and Transfers Chemical safety goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.Work should be conducted in a certified chemical fume hood.
Running Reactions and Work-up Chemical safety goggles and a face shield.Nitrile or neoprene gloves. Change gloves immediately if contaminated.Laboratory coat.All operations must be performed within a certified chemical fume hood.
Handling Waste and Decontamination Chemical safety goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron or coveralls.[7]Use in a well-ventilated area. If fumes are possible, a respirator may be necessary.

The "Why" Behind the PPE Choices:

  • Eye and Face Protection: Given the high risk of serious eye damage from phenolic compounds, standard safety glasses are insufficient.[2] Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes, especially during solution transfers.

  • Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of chemicals. Double-gloving is a prudent measure when handling solids to prevent contamination of the primary glove. Always inspect gloves for any signs of degradation or puncture before use.[7]

  • Body Protection: A lab coat is the minimum requirement. For tasks with a higher splash risk, a chemical-resistant apron provides an additional barrier, preventing corrosive materials from soaking through to your personal clothing and skin.

  • Respiratory Protection: Aromatic amines and phenols can be harmful if inhaled.[1][2] Therefore, all handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize airborne exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible safety.

Preparation and Weighing:

  • Fume Hood is Mandatory: Before handling, ensure the chemical fume hood is functioning correctly.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Containment: When weighing the solid, use a disposable weigh boat or line the balance with aluminum foil to contain any spills.

  • Gentle Handling: Handle the solid gently to avoid creating airborne dust.

  • Immediate Clean-up: Clean any spills on the balance or in the fume hood immediately with a damp cloth, which should then be disposed of as hazardous waste.

Solution Preparation and Use:

  • In the Hood: All solution preparations and subsequent reactions must be performed in a chemical fume hood.

  • Controlled Addition: When dissolving the solid, add the solvent slowly to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.

  • Sealed Containers: Keep containers sealed when not in use to prevent the release of vapors.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal & Cleanup A Verify Fume Hood Functionality B Don Appropriate PPE A->B C Weigh Compound (with containment) B->C D Prepare Solution in Fume Hood C->D E Conduct Reaction in Fume Hood D->E F Segregate Waste (Solid & Liquid) E->F G Decontaminate Glassware & Surfaces F->G H Dispose of Waste via EH&S Protocols G->H

Disposal and Emergency Plan: Managing the Aftermath

Proper disposal is as crucial as safe handling. All waste containing this compound must be treated as hazardous.

Disposal Protocol:

  • Waste Segregation: Maintain separate, clearly labeled waste containers for solid and liquid waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, and paper towels. Place these in a sealed, labeled bag or container.

  • Liquid Waste: Collect all solutions and reaction mixtures in a dedicated, sealed, and properly labeled hazardous waste container. Never pour this waste down the drain.[8]

  • Empty Containers: Triple rinse empty containers with a suitable solvent.[8][9] The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with your institution's guidelines.[8][9]

  • Contact EH&S: Follow your institution's procedures for the pickup and disposal of hazardous waste.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention.

By integrating these safety measures into your daily laboratory routine, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

  • Meta-Science. (n.d.). Safety Data Sheet for 2-Ethoxyphenol. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Phenol, 4-amino-2-[[(2-hydroxyethyl)amino]methyl]- and its dihydrochloride: Human health tier II assessment. [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for 2-(2-Aminoethoxy)Ethanol. [Link]

  • Loba Chemie. (2024). Safety Data Sheet for 2-ETHOXYPHENOL FOR SYNTHESIS. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.